3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-11-8-2-1-6(3-10)5-12(7)8/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQHWNPVNXSDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377505 | |
| Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-21-0 | |
| Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
CAS Number: 885950-21-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds and marketed drugs. This document details the physicochemical properties, outlines a plausible synthetic pathway with experimental protocols, and discusses its potential applications as a versatile building block for the development of novel therapeutic agents. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding for researchers in the field.
Chemical and Physical Properties
This compound is a halogenated nitrile derivative of the imidazo[1,2-a]pyridine heterocyclic system. The strategic placement of the bromo and cyano functionalities provides orthogonal handles for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 885950-21-0 | [1][2][3][4] |
| Molecular Formula | C₈H₄BrN₃ | [2][3][4] |
| Molecular Weight | 222.05 g/mol | [2][3][4] |
| IUPAC Name | This compound | |
| Melting Point | 207-209 °C | |
| InChI Key | UOQHWNPVNXSDDO-UHFFFAOYSA-N | [2][3][4] |
| SMILES | N#Cc1ccc2nccn2c1Br | |
| Purity | Typically >95% | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through a two-step process: first, the formation of the imidazo[1,2-a]pyridine-6-carbonitrile core, followed by regioselective bromination at the C3 position.
Plausible Synthetic Pathway
The general and widely adopted method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. Following the core formation, electrophilic substitution with a brominating agent such as N-Bromosuccinimide (NBS) typically yields the C3-bromo derivative with high regioselectivity.
Caption: Plausible two-step synthesis of the target compound.
Experimental Protocol: Step 1 - Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile
This protocol is based on established methods for the synthesis of related imidazo[1,2-a]pyridines.
-
Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an aqueous solution of chloroacetaldehyde (1.2 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (e.g., 4-12 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Experimental Protocol: Step 2 - Synthesis of this compound
This protocol is adapted from general procedures for the C3-bromination of imidazo[1,2-a]pyridines.
-
Reaction Setup: Dissolve imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in a solvent such as chloroform or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a period of 1-4 hours. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or recrystallization to yield the final product.
Analytical Data (Predicted)
| Analysis Type | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as doublets and doublets of doublets in the downfield region (δ 7.0-9.0 ppm). A singlet for the proton at the C2 or C5 position of the imidazo[1,2-a]pyridine core is also expected. |
| ¹³C NMR | Signals for the carbon atoms of the fused heterocyclic rings and the nitrile carbon would be observed. The carbon bearing the bromine atom (C3) would be shifted accordingly. |
| IR Spectroscopy | Characteristic peaks for the C≡N (nitrile) stretch (around 2220-2240 cm⁻¹), C-Br stretch, and aromatic C-H and C=C/C=N vibrations would be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. |
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a highly versatile intermediate for the synthesis of libraries of novel compounds for drug screening.
The bromine atom at the C3 position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The nitrile group at the C6 position can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing another point for modification.
Caption: Role as a building block in drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis is achievable through established chemical transformations, and its dual functional handles allow for extensive structural diversification. This guide provides foundational information to aid researchers in the synthesis and utilization of this important chemical intermediate in their drug discovery and development endeavors. Further research into the biological activities of derivatives of this compound is warranted.
References
Technical Guide: Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development, offering structured data, relevant experimental context, and logical relationship diagrams to support further investigation and application of this compound.
Core Physicochemical Data
This compound is a substituted imidazopyridine, a class of compounds recognized for a wide array of biological activities. The integration of a bromine atom and a nitrile group onto the core scaffold significantly influences its chemical reactivity, binding affinities, and metabolic profile. The quantitative physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885950-21-0 | [1][2] |
| Molecular Formula | C₈H₄BrN₃ | [1] |
| Molecular Weight | 222.04 g/mol | [1] |
| Melting Point | 207 - 213 °C | [1] |
| XLogP3 (Predicted) | 1.97 - 2.5 | [1] |
| Topological Polar Surface Area | 41.1 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Heavy Atom Count | 12 | [1] |
| IUPAC Name | This compound | |
| InChI Key | UOQHWNPVNXSDDO-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC2=NC=C(N2C=C1C#N)Br |
Experimental Protocols
A plausible synthesis workflow is outlined below.
Representative Synthesis Protocol:
-
Reaction Setup : To a solution of 2-amino-5-cyanopyridine in a suitable solvent such as ethanol, an equimolar amount of an appropriate α-halocarbonyl reagent (e.g., bromoacetaldehyde) is added.
-
Condensation : The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup : Upon cooling to room temperature, the reaction mixture is neutralized with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction : The aqueous mixture is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Purification : The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification : The crude material is purified, typically by column chromatography on silica gel, to afford the pure this compound.
Biological Context and Potential Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component in numerous biologically active compounds.[3] Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.
One of the key signaling pathways frequently modulated by imidazo[1,2-a]pyridine derivatives is the STAT3/NF-κB pathway. This pathway is crucial in regulating inflammation, cell proliferation, and survival, and its dysregulation is a hallmark of various cancers and inflammatory diseases. While direct experimental evidence for this compound is pending, its structural class suggests it may exhibit activity through modulation of this pathway.
STAT3/NF-κB Signaling Pathway Overview:
The diagram below illustrates the general mechanism of the STAT3/NF-κB signaling pathway, which can be a potential target for imidazo[1,2-a]pyridine derivatives.
This pathway illustrates how extracellular signals like cytokines can activate intracellular cascades involving STAT3 and NF-κB, leading to their translocation to the nucleus and subsequent transcription of genes involved in inflammation and cell proliferation. Imidazo[1,2-a]pyridine derivatives have been shown to potentially inhibit these processes, making them attractive candidates for therapeutic development.
References
- 1. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 2. chemscene.com [chemscene.com]
- 3. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthetic Overview of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines its molecular formula and weight, and presents a generalized experimental protocol for the synthesis of the imidazo[1,2-a]pyridine scaffold, a crucial core in many biologically active molecules.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.
| Parameter | Value | References |
| Molecular Formula | C₈H₄BrN₃ | [1][2][3][4][5] |
| Molecular Weight | 222.04 g/mol | [2][4][5] |
| Monoisotopic Mass | 220.9643 g/mol | |
| CAS Number | 885950-21-0 | [1] |
| InChI Key | UOQHWNPVNXSDDO-UHFFFAOYSA-N | [1][2] |
Biological Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities.[6][7] Derivatives of this heterocyclic system have been reported to exhibit a wide range of therapeutic properties, including anticancer, antifungal, antiviral, anti-inflammatory, and antimicrobial activities.[6][7][8][9][10] Marketed drugs such as Zolpidem and Alpidem feature this core structure, highlighting its clinical significance.[6][7] The diverse pharmacological profile makes this scaffold a valuable starting point for the development of novel therapeutic agents.
Generalized Experimental Protocol: Synthesis of the Imidazo[1,2-a]pyridine Core
The following protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of this compound. The procedure is based on the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.
Reaction: 2-Amino-5-bromopyridine reacts with a chloroacetaldehyde solution to yield 6-bromoimidazo[1,2-a]pyridine.[11] This can be further functionalized to obtain the target compound.
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-5-cyanopyridine)
-
α-Bromocarbonyl compound (e.g., bromoacetaldehyde)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
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Base (e.g., Sodium bicarbonate, Triethylamine)
-
Reaction flask
-
Magnetic stirrer
-
Reflux condenser
-
Equipment for purification (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Reaction Setup: To a solution of the substituted 2-aminopyridine in a suitable solvent (e.g., ethanol), the α-bromocarbonyl compound is added.
-
Reaction Conditions: A base, such as sodium bicarbonate, is added to the mixture to neutralize the HBr formed during the reaction.[6] The reaction mixture is then heated to reflux and stirred for several hours (typically 2-24 hours).[11]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
-
Purification: The crude product is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to yield the pure imidazo[1,2-a]pyridine derivative.[8][11]
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Visualization of Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives, a logical process central to drug discovery research in this area.
Caption: Workflow for Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS: 885950-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Imidazopyridines | Fisher Scientific [fishersci.com]
- 4. 885950-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The specific derivative, 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile, possesses a unique substitution pattern that is anticipated to modulate its physicochemical and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel chemical entities. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral features of this compound, a generalized experimental protocol for acquiring such data, and a workflow for NMR analysis.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectral Data
The expected proton chemical shifts are influenced by the electron-withdrawing nature of both the bromo and cyano groups, leading to a general downfield shift of the aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | s | - |
| H-5 | 8.3 - 8.5 | d | ~1.0 |
| H-7 | 7.6 - 7.8 | dd | ~9.0, ~1.0 |
| H-8 | 7.8 - 8.0 | d | ~9.0 |
Predicted ¹³C NMR Spectral Data
The carbon chemical shifts will also be significantly affected by the substituents. The carbon bearing the bromo group (C-3) is expected to be shielded, while the carbons in proximity to the electron-withdrawing cyano group will be deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 128 |
| C-3 | 110 - 113 |
| C-5 | 130 - 133 |
| C-6 | 118 - 121 |
| C-7 | 128 - 131 |
| C-8 | 115 - 118 |
| C-8a | 140 - 143 |
| CN | 116 - 119 |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a heterocyclic compound such as this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Software: Use appropriate NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Processing Steps:
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.
-
Mandatory Visualizations
Synthesis Workflow for Imidazo[1,2-a]pyridines
Caption: General synthetic route to this compound.
NMR Analysis Workflow
Caption: Standard workflow for small molecule analysis by NMR spectroscopy.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of this compound. The detailed experimental protocol and analysis workflow serve as a valuable resource for researchers engaged in the synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives. Accurate structural confirmation through NMR is a critical step in the journey of drug discovery and development, enabling a deeper understanding of structure-activity relationships.
Spectroscopic and Analytical Profile of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the fundamental physicochemical properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | Finetech Industry Limited[1] |
| Molecular Weight | 222.04 g/mol | Finetech Industry Limited[1] |
| CAS Number | 885950-21-0 | Finetech Industry Limited[1] |
Predicted Spectroscopic Data
While experimental spectra are not available, theoretical predictions and data from analogous compounds can provide valuable insights into the expected spectroscopic features of this compound.
Expected Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to be characterized by vibrations corresponding to its key functional groups. The nitrile (C≡N) stretching vibration is a particularly diagnostic feature.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C≡N (Nitrile) | 2240 - 2210 | Stretching |
| C=N (Imidazo ring) | 1650 - 1550 | Stretching |
| C=C (Aromatic/Heteroaromatic) | 1600 - 1450 | Stretching |
| C-H (Aromatic/Heteroaromatic) | 3100 - 3000 | Stretching |
| C-Br | 700 - 500 | Stretching |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry of this compound would be expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern ([M]+ and [M+2]+ in approximately a 1:1 ratio) would be a key identifier.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 220.95886 | Monoisotopic mass of the parent molecule. |
| [M+H]⁺ | 221.96664 | Protonated molecule, commonly observed in ESI. |
| [M+Na]⁺ | 243.94858 | Sodium adduct, also common in ESI. |
Experimental Protocols
The following are generalized experimental protocols for obtaining IR and MS data for imidazo[1,2-a]pyridine derivatives, based on methodologies reported in the literature for similar compounds.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin Elmer 100, is typically used.[2]
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common.[2] A small amount of the solid compound is placed directly onto the ATR crystal. Alternatively, the KBr pellet method can be used, where the sample is finely ground with potassium bromide and pressed into a thin pellet.
Data Acquisition:
-
A background spectrum of the empty ATR crystal or the KBr pellet is recorded.
-
The sample is placed on the crystal or the pellet is placed in the sample holder.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is suitable for the analysis of polar heterocyclic compounds like imidazo[1,2-a]pyridines.
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
-
An acid, such as formic acid, may be added to the solution to promote protonation and the formation of [M+H]⁺ ions.
Data Acquisition:
-
The sample solution is infused into the ESI source at a constant flow rate.
-
A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of ions at different m/z values. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the elemental composition of the ions.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel chemical compound.
References
- 1. This compound | CAS: 885950-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
Discovery of Novel Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique structural and electronic properties have made it a versatile platform for the development of novel therapeutics targeting a wide array of diseases, including cancer, inflammatory disorders, and infectious agents.[2][3] This technical guide provides an in-depth overview of recent advancements in the discovery of novel imidazo[1,2-a]pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this important class of compounds.
Core Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with both classical and modern methodologies available to generate a diverse range of derivatives. A prevalent and versatile method involves the condensation of a 2-aminopyridine with an α-haloketone, a reaction first reported by Tschitschibabin.[4][5] More contemporary approaches, such as multi-component reactions and catalyst-free syntheses, offer improved efficiency and substrate scope.[1]
Experimental Protocol: General Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives
This protocol describes a common method for the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives from a substituted 2-aminopyridine and a phenacyl bromide.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Ethanol (10 mL)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Ethyl acetate/hexanes mixture (for TLC)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a 50 mL round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), substituted phenacyl bromide (1.0 mmol), and ethanol (10 mL).
-
Add sodium bicarbonate (2.0 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes mobile phase).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-phenylimidazo[1,2-a]pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Therapeutic Targets
Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology. These compounds have been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Anticancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as potent anticancer agents.[6][7] These compounds have been shown to target a variety of cancer-related proteins, including protein kinases, which are critical regulators of cellular signaling.
The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation, in particular, has been a challenging target for drug development. Recently, novel imidazo[1,2-a]pyridine derivatives have emerged as covalent inhibitors of KRAS G12C, demonstrating a promising therapeutic strategy for treating cancers harboring this mutation.[8] These inhibitors typically incorporate a reactive "warhead" that forms a covalent bond with the cysteine residue of the mutated KRAS protein, locking it in an inactive state.
Experimental Workflow: KRAS G12C Inhibition
Caption: Workflow for the development and evaluation of imidazo[1,2-a]pyridine-based covalent KRAS G12C inhibitors.
The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in angiogenesis and tumor growth. Dysregulation of PDGFR signaling is implicated in various cancers. Novel imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PDGFR, offering a potential therapeutic avenue for a range of solid tumors.
Signaling Pathway: PDGFR Inhibition
Caption: Inhibition of the PDGFR signaling pathway by novel imidazo[1,2-a]pyridine derivatives.
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is another important receptor tyrosine kinase involved in cancer cell proliferation, survival, and resistance to therapy. Imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective inhibitors of IGF-1R, demonstrating their potential in overcoming drug resistance in various cancers.
Signaling Pathway: IGF-1R Inhibition
Caption: Mechanism of action of imidazo[1,2-a]pyridine derivatives as inhibitors of the IGF-1R signaling cascade.
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [9] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [9] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [9] |
| Compound 6 | A375 | Melanoma | 9.7 | [10] |
| Compound 6 | WM115 | Melanoma | 11.2 | [10] |
| Compound 6 | HeLa | Cervical Cancer | 15.4 | [10] |
| Compound 12b | Hep-2 | Laryngeal Cancer | 11 | [6] |
| Compound 12b | HepG2 | Liver Cancer | 13 | [6] |
| Compound 12b | MCF-7 | Breast Cancer | 11 | [6] |
| Compound 12b | A375 | Melanoma | 11 | [6] |
| Compound 9d | HeLa | Cervical Cancer | 10.89 | [11] |
| Compound 9d | MCF-7 | Breast Cancer | 2.35 | [11] |
Detailed Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCC1937, A375, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank control (medium only). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plates for 15-20 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software package.
Protocol: Western Blot Analysis for Signaling Pathway Modulation
This protocol describes the use of Western blotting to analyze the effect of imidazo[1,2-a]pyridine derivatives on the phosphorylation status of key proteins in a signaling pathway (e.g., p-ERK, p-AKT).
Materials:
-
Cancer cells treated with imidazo[1,2-a]pyridine derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with the imidazo[1,2-a]pyridine derivatives, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly productive starting point for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of large and diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The promising anticancer activities of imidazo[1,2-a]pyridine derivatives, particularly their ability to inhibit key oncogenic signaling pathways, underscore their potential for further development as next-generation cancer therapeutics. This guide provides a foundational understanding of the key aspects of imidazo[1,2-a]pyridine drug discovery and should serve as a valuable resource for professionals in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, composed of a fused imidazole and pyridine ring, serves as a crucial pharmacophore in numerous therapeutic agents. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of compounds with potent anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. This technical guide provides a comprehensive overview of the biological potential of the imidazo[1,2-a]pyridine core, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways.
Broad-Spectrum Biological Activities
Imidazo[1,2-a]pyridine derivatives have demonstrated efficacy against a multitude of diseases, making them a "privileged scaffold" in drug discovery.[1] Marketed drugs such as zolpidem (for insomnia), zolimidine (for peptic ulcers), and alpidem (an anxiolytic) feature this core structure, highlighting its therapeutic importance.[1][2] The broad applicability of this scaffold stems from its ability to interact with various biological targets, including enzymes and receptors.
Anticancer Potential
A significant area of research for imidazo[1,2-a]pyridine derivatives is in oncology. These compounds have shown potent cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, lung, and melanoma.[3] One of the primary mechanisms of their anticancer action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4][5][6]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [7] |
| Compound 6 | WM115 (Melanoma) | <12 | [7] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [7] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [7] |
| Compound 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [7] |
| Compound 12b | MCF-7 (Breast Carcinoma) | 11 | [7] |
| Compound 12b | A375 (Human Skin Cancer) | 11 | [7] |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [7] |
| Compound 9d | MCF-7 (Breast Cancer) | 2.35 | [7] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [7][8] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [7][8] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [7][8] |
| 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline (8) | HeLa (Cervical) | 0.34 | [9] |
| 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline (8) | MDA-MB-231 (Breast) | 0.32 | [9] |
| 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline (8) | ACHN (Renal) | 0.39 | [9] |
| 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline (8) | HCT-15 (Colon) | 0.31 | [9] |
| 2-chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline (12) | HeLa (Cervical) | 0.35 | [9] |
| 2-chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline (12) | MDA-MB-231 (Breast) | 0.29 | [9] |
| 2-chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline (12) | ACHN (Renal) | 0.34 | [9] |
| 2-chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline (12) | HCT-15 (Colon) | 0.30 | [9] |
| 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-9-ethyl-9H-carbazole (13) | HeLa (Cervical) | 0.37 | [9] |
| 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-9-ethyl-9H-carbazole (13) | MDA-MB-231 (Breast) | 0.41 | [9] |
| 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-9-ethyl-9H-carbazole (13) | ACHN (Renal) | 0.39 | [9] |
| 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-9-ethyl-9H-carbazole (13) | HCT-15 (Colon) | 0.30 | [9] |
| 9-ethyl-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)-9H-carbazole (17) | HeLa (Cervical) | 0.55 | [9] |
| 9-ethyl-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)-9H-carbazole (17) | MDA-MB-231 (Breast) | 0.49 | [9] |
| 9-ethyl-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)-9H-carbazole (17) | ACHN (Renal) | 0.60 | [9] |
| 9-ethyl-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)-9H-carbazole (17) | HCT-15 (Colon) | 0.56 | [9] |
Antimicrobial and Antiviral Activity
The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various viruses.[10][11]
Quantitative Antimicrobial and Antiviral Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) for antimicrobial activity and the half-maximal effective concentration (EC50) for antiviral activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound/Derivative | Microbe/Virus | MIC (µg/mL) | EC50 (µM) | Reference |
| IPA-6 | Mycobacterium tuberculosis H37Rv | 0.05 | - | [12] |
| IPA-9 | Mycobacterium tuberculosis H37Rv | 0.4 | - | [12] |
| IPS-1 | Mycobacterium tuberculosis H37Rv | 0.4 | - | [12] |
| Compound 3 | Mycobacterium tuberculosis H37Rv | 0.78 | - | [12] |
| Compound 4 | Mycobacterium tuberculosis H37Rv | <0.035 µM | - | [12] |
| Compound 5 | Mycobacterium tuberculosis H37Rv | 0.0625 | - | [12] |
| Compound 6 | Mycobacterium tuberculosis H37Rv | <0.016 | - | [12] |
| Compound 1 | Mycobacterium tuberculosis H37Rv | 0.027 | - | [12] |
| Compound 2 | Mycobacterium tuberculosis H37Rv | 6.25 | - | [12] |
| Compound 7 | Mycobacterium tuberculosis PS | - | 4.53 | [12] |
| Compound 8 | Mycobacterium tuberculosis | 13.74 | - | [12] |
| Compound 2 (vs B. cereus) | Bacillus cereus | 0.07 | - | [13] |
| Compound 2 (vs B. cereus) | Bacillus cereus | 0.315 | - | [13] |
| 4e | P. aeruginosa | 0.5 | - | [3] |
| 4e | S. aureus | 0.5 | - | [3] |
| 4e | E. coli CTXM | 0.5-0.7 | - | [3] |
| 4e | K. pneumoniae NDM | 0.5-0.7 | - | [3] |
| 4c | S. aureus | 0.5-1 | - | [3] |
| 4c | E. coli | 0.5-1 | - | [3] |
| 4d | S. aureus | 0.5-1 | - | [3] |
| 4d | E. coli | 0.5-1 | - | [3] |
| Thioether derivatives | Human Cytomegalovirus | - | - | [11][14][15] |
| Thioether derivatives | Varicella-Zoster Virus | - | - | [11][14][15] |
Anti-inflammatory and CNS Effects
Derivatives of imidazo[1,2-a]pyridine have also been investigated for their anti-inflammatory and central nervous system (CNS) activities. Some compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[16] In the CNS, certain derivatives have demonstrated affinity for receptors such as the adenosine A1 receptor.[17]
Quantitative Anti-inflammatory and CNS Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) for anti-inflammatory activity and the binding affinity (Ki) for CNS targets of selected imidazo[1,2-a]pyridine derivatives.
| Compound/Derivative | Target | IC50 (µM) | Ki (nM) | Reference |
| 4a | COX-1 | 2.72 | - | [16] |
| 4a | COX-2 | 1.89 | - | [16] |
| 4b | COX-1 | 3.94 | - | [16] |
| 4b | COX-2 | 2.39 | - | [16] |
| 5a | COX-1 | 7.29 | - | [16] |
| 5a | COX-2 | 8.08 | - | [16] |
| 5b | COX-1 | 63.26 | - | [16] |
| 5b | COX-2 | 41.15 | - | [16] |
| 6a | COX-1 | 12.93 | - | [16] |
| 6a | COX-2 | 5.86 | - | [16] |
| 4d | Adenosine A1 Receptor | - | low µM range | [17] |
Key Signaling Pathway: PI3K/Akt/mTOR
The anticancer activity of many imidazo[1,2-a]pyridine derivatives is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. These compounds can act as dual PI3K/mTOR inhibitors.[5][6][18][19] Inhibition of this pathway disrupts downstream signaling, leading to decreased cell proliferation and survival, and the induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological potential of imidazo[1,2-a]pyridine derivatives.
Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes a general method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core.
Materials:
-
2-Aminopyridine
-
Acetophenone
-
[Bmim]Br3 (1-butyl-3-methylimidazolium tribromide)
-
Sodium Carbonate (Na2CO3)
Procedure:
-
In a solvent-free reaction vessel, combine acetophenone (2 mmol), [Bmim]Br3 (2 mmol), and Na2CO3 (1.1 mmol).[20]
-
Add 2-aminopyridine (2.4 mmol) to the mixture.[20]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 40 minutes.[20]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by recrystallization or silica gel column chromatography to obtain 2-phenylimidazo[1,2-a]pyridine.[21][22]
Caption: General workflow for the synthesis of 2-phenylimidazo[1,2-a]pyridine.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Imidazo[1,2-a]pyridine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.[25]
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[24][25]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[24]
-
Incubate the plate for 1-4 hours at 37°C.[24]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24][25]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]
-
Read the absorbance at 570 nm using a microplate reader.[24]
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and is crucial for studying the molecular mechanisms of action, such as the induction of apoptosis.[17][27][28][29][30]
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer, incubate on ice, and centrifuge to collect the protein-containing supernatant.[30]
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.[30]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17][27]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[27][29]
-
Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[17][28]
Clonogenic Survival Assay
The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to form a colony. It is used to determine the effectiveness of cytotoxic agents on cell reproductive viability.[31][32][33]
Materials:
-
Cells of interest
-
Complete culture medium
-
Imidazo[1,2-a]pyridine derivative (test compound)
-
6-well plates or petri dishes
-
Fixation solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Plating: Plate a known number of cells into 6-well plates. The number of cells plated will depend on the expected toxicity of the treatment.[33]
-
Treatment: Treat the cells with the imidazo[1,2-a]pyridine derivative at various concentrations.[32]
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a CO2 incubator until colonies are visible.[32]
-
Fixation and Staining:
-
Colony Counting: Wash the plates to remove excess stain, allow them to dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. Its broad spectrum of biological activities, coupled with its synthetic accessibility, makes it an attractive starting point for the development of new therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this privileged heterocyclic system. Further investigation into the structure-activity relationships and mechanisms of action of novel imidazo[1,2-a]pyridine derivatives will undoubtedly lead to the discovery of next-generation drugs for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Bromo-Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core analytical techniques and methodologies employed in the structural elucidation of bromo-substituted heterocyclic compounds. These molecules are of significant interest in medicinal chemistry and materials science, and a precise understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction (SCXRD) for unambiguous structure determination.
The Integrated Approach to Structure Elucidation
The definitive assignment of the chemical structure of a novel bromo-substituted heterocycle relies on an integrated analytical approach. While each technique provides unique and vital information, it is the synergy of NMR, MS, and X-ray crystallography that affords a complete and unambiguous structural picture. The general workflow for structure elucidation is a systematic process that begins with the initial characterization and proceeds to the definitive determination of atomic connectivity and stereochemistry.
Caption: A flowchart illustrating the integrated workflow for the structure elucidation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For bromo-substituted heterocycles, specific NMR techniques are employed to decipher the carbon framework and the relative positions of substituents.
One-Dimensional (1D) NMR: ¹H and ¹³C
-
¹H NMR: Provides information about the chemical environment of protons. The chemical shift (δ) is influenced by the electronegativity of adjacent atoms and the overall electronic structure of the heterocycle. The presence of a bromine atom generally leads to a downfield shift for nearby protons.[1]
-
¹³C NMR: Reveals the number of unique carbon environments. The carbon atom directly attached to bromine experiences a significant downfield shift. The magnitude of this shift can help in assigning the position of the bromine atom on the heterocyclic ring.[2][3]
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Brominated Heterocycles
| Carbon Environment | Typical Chemical Shift (ppm) | Notes |
| C-Br (Aliphatic) | 25 - 70 | Shift is dependent on the substitution of the carbon. |
| C-Br (Aromatic/Heteroaromatic) | 110 - 130 | The position on the ring and the nature of the heterocycle influence the shift. |
| Carbons β to Bromine | Downfield shift of 5-10 ppm | The effect diminishes with distance from the bromine atom.[2] |
| Carbons γ to Bromine | Smaller downfield or even upfield shift | The effect is less predictable and depends on stereochemistry. |
Two-Dimensional (2D) NMR: Establishing Connectivity
2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).[5][6] This is instrumental in assigning the proton signals to their corresponding carbon atoms in the heterocycle.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[7][8] This is a key technique for piecing together the carbon skeleton and determining the position of quaternary carbons and heteroatoms.
Caption: A diagram illustrating the key correlations observed in 2D NMR experiments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified bromo-substituted heterocycle in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).[2]
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Spectral Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and to piece together the molecular structure based on the observed correlations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For bromo-substituted heterocycles, MS provides the molecular weight and crucial information about the presence and number of bromine atoms.
Isotopic Pattern of Bromine
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively).[12][13] This results in a pair of peaks (M and M+2) in the mass spectrum for the molecular ion and any bromine-containing fragments, with a relative intensity ratio of approximately 1:1.[14] The presence of multiple bromine atoms leads to more complex and predictable patterns.
Table 2: Isotopic Patterns for Compounds Containing One or Two Bromine Atoms
| Number of Bromine Atoms | Peaks | Relative Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
Fragmentation Patterns
Electron ionization (EI) mass spectrometry often causes the molecular ion to fragment in a predictable manner. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for bromo-substituted heterocycles include the loss of a bromine radical (•Br) or hydrogen bromide (HBr).[15]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.[16][17] Ensure the sample is free of salts and other non-volatile impurities.[18]
-
Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is often used for volatile and thermally stable compounds and provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile molecules and often provides a strong molecular ion peak.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Analyze the spectrum to determine the molecular weight from the molecular ion peak. Examine the isotopic pattern to confirm the presence and number of bromine atoms.[14] Analyze the fragmentation pattern to gain further structural insights.
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound.[19][20][21] It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.[22]
The Crystallographic Process
The process involves growing a high-quality single crystal of the bromo-substituted heterocycle, irradiating it with X-rays, and analyzing the resulting diffraction pattern.[23] The diffraction data is used to generate an electron density map, from which the positions of the individual atoms can be determined.
Caption: A simplified workflow for determining a crystal structure using SCXRD.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[24][25]
-
Vapor Diffusion: Dissolve the compound in a solvent and place it in a sealed container with an anti-solvent (a solvent in which the compound is insoluble). The anti-solvent slowly diffuses into the solution, causing the compound to crystallize.[25][26]
-
Cooling: Slowly cool a saturated solution of the compound.[25]
-
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[27]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.[20]
Conclusion
The structure elucidation of bromo-substituted heterocycles is a multi-faceted process that requires the application of sophisticated analytical techniques. By combining the detailed connectivity information from 1D and 2D NMR, the molecular formula and halogen confirmation from mass spectrometry, and the definitive 3D atomic arrangement from single crystal X-ray diffraction, researchers can confidently and unambiguously determine the molecular architecture of these important compounds. This comprehensive understanding is the foundation for advancing drug discovery and materials science.
References
- 1. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. organomation.com [organomation.com]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 20. mkuniversity.ac.in [mkuniversity.ac.in]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 24. How To [chem.rochester.edu]
- 25. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 26. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 27. mdpi.com [mdpi.com]
A Technical Guide to Commercial Sourcing of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. This document offers a comparative summary of commercial suppliers, plausible synthetic routes, and standard quality control methodologies to assist researchers in sourcing and validating this compound for their studies.
Introduction to this compound
This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-fused heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules and approved drugs, such as Zolpidem and Alpidem. The presence of a bromine atom at the 3-position and a nitrile group at the 6-position offers versatile handles for further chemical modifications, making it a valuable starting material for the synthesis of compound libraries targeting various biological targets. Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.
Commercial Suppliers and Product Specifications
The following table summarizes the commercially available this compound from various suppliers. It is important to note that prices and availability are subject to change, and researchers should confirm the details with the respective suppliers.
| Supplier | Brand/Distributor | Catalog Number | Purity | Available Quantities |
| CymitQuimica | Fluorochem | 10-F069102 | 95% | 1g, 5g, 10g, 25g[1] |
| Finetech Industry Limited | Finetech Industry Limited | FT-0600001 | Not specified; COA available | Various pack sizes, custom synthesis, and bulk quantities available[2] |
| Fisher Scientific | Thermo Scientific Chemicals | H35421.03 | 95% | 1g[3] |
| ChemScene | ChemScene | CS-0119844 | >98% (or refer to COA) | 5mg, 10mg, 50mg, 100mg, 250mg |
Experimental Protocols
While specific, detailed proprietary synthesis and quality control protocols are seldom disclosed by commercial suppliers, the following sections outline plausible and commonly employed methods for the preparation and analysis of this compound based on the scientific literature for related compounds.
Plausible Synthesis Route
The synthesis of this compound can be envisioned through a multi-step process starting from a substituted 2-aminopyridine. A general and plausible synthetic pathway is outlined below.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with an α-haloketone or a related two-carbon synthon. For the synthesis of 6-bromoimidazo[1,2-a]pyridine, 2-amino-5-bromopyridine is reacted with a chloroacetaldehyde aqueous solution.[4]
-
Materials: 2-amino-5-bromopyridine, 40% chloroacetaldehyde aqueous solution, sodium hydroxide, methanol, ethyl acetate, anhydrous sodium sulfate.[4]
-
Procedure: To a flask containing 2-amino-5-bromopyridine (1 equivalent), add 40% chloroacetaldehyde aqueous solution (1.2 equivalents), sodium hydroxide (1.2 equivalents), and methanol. The reaction mixture is stirred at 55 °C for 12 hours. After completion, water and ethyl acetate are added to the reaction mixture. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[4]
Step 2: C3-Bromination of 6-Bromoimidazo[1,2-a]pyridine
The C3 position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution. Bromination can be achieved using a suitable brominating agent.
-
Materials: 6-Bromoimidazo[1,2-a]pyridine, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure: Dissolve 6-bromoimidazo[1,2-a]pyridine in dichloromethane. Add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3,6-dibromoimidazo[1,2-a]pyridine.
Step 3: Cyanation of 3,6-Dibromoimidazo[1,2-a]pyridine
The final step involves the introduction of the nitrile group at the 6-position, likely via a palladium-catalyzed cross-coupling reaction.
-
Materials: 3,6-Dibromoimidazo[1,2-a]pyridine, Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄), a suitable solvent like DMF or DMA.
-
Procedure: To a solution of 3,6-dibromoimidazo[1,2-a]pyridine in an anhydrous solvent, add zinc cyanide (0.6 equivalents) and the palladium catalyst. The reaction mixture is heated under an inert atmosphere for several hours. The reaction progress is monitored by HPLC or TLC. After completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Quality Control and Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, confirming the substitution pattern on the aromatic rings.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, which is indicative of the carbon skeleton.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its isotopic pattern, which is characteristic for bromine-containing molecules. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any impurities. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with a modifier like trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the nitrile (C≡N) stretch.
Visualizing Workflows and Pathways
Procurement and Quality Verification Workflow
The following diagram illustrates a typical workflow for a research organization to procure and verify the quality of a chemical intermediate like this compound.
Caption: A flowchart illustrating the process from identifying the need for a chemical to its final release into inventory after quality verification.
General Synthetic Pathway for Imidazo[1,2-a]pyridines
This diagram shows a generalized synthetic route for the formation of the imidazo[1,2-a]pyridine core, which is the foundational structure of the target molecule.
Caption: A simplified diagram showing the key reactants and intermediate in the synthesis of the imidazo[1,2-a]pyridine scaffold.
References
- 1. 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 3-Bromo-6-cyanoimidazo[1,2-a]pyridine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
Abstract: This document provides a comprehensive technical overview of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile (CAS No. 885950-21-0), a heterocyclic building block relevant in medicinal chemistry and drug development. The guide details the compound's chemical and physical properties, potential hazards, and requisite safety protocols for handling, storage, and emergency response. It is intended to equip laboratory personnel with the necessary information to manage this chemical safely and effectively. While specific toxicity data for this compound is limited, this guide extrapolates information from structurally similar imidazo[1,2-a]pyridine derivatives to provide a robust safety framework.
Chemical and Physical Properties
This compound is a solid, typically appearing as a brown to gray powder[1]. Its core structure, the imidazo[1,2-a]pyridine scaffold, is a key component in many biologically active compounds[2][3]. All products are intended for laboratory research use only[4].
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 885950-21-0 | [4][5] |
| Molecular Formula | C₈H₄BrN₃ | [4][5][6] |
| Molecular Weight | 222.04 g/mol | [1][4][5] |
| Appearance | Brown to gray solid | [1] |
| Melting Point | 212-213 °C | [1] |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 1.40 ± 0.50 (Predicted) | [1] |
| InChI Key | UOQHWNPVNXSDDO-UHFFFAOYSA-N | [4][5] |
Hazard Identification and Classification
While a specific, comprehensive GHS classification for this compound is not universally published, data from closely related analogues, such as 3-Bromoimidazo[1,2-a]pyridine and 6-Bromoimidazo[1,2-a]pyridine, provide a strong basis for hazard assessment[7][8]. The compound should be treated as harmful and irritant.
Table 2: GHS Hazard Classification (Based on Analogues)
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [7][8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [7][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [7][8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [7][8] |
Safe Handling, Storage, and Disposal
3.1. Handling All manipulations of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust[10]. Use only non-sparking tools and take precautionary measures against static discharge[11][12]. Avoid contact with skin, eyes, and clothing[11][13]. Do not eat, drink, or smoke in areas where the chemical is handled[14]. Wash hands and any exposed skin thoroughly after handling[12].
Caption: Workflow for the safe handling of solid chemical compounds.
3.2. Storage Store the container tightly closed in a dry, cool, and well-ventilated place[1][11]. Recommended storage temperature is between 2-8°C[1]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[12].
3.3. Disposal Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains, as its environmental impact has not been fully evaluated[11][13].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale | Source(s) |
| Eye/Face | Tightly fitting safety goggles or a face shield worn with safety glasses. | Protects against dust particles and chemical splashes. | [10][15][16] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact and irritation. | [10][11] |
| Body | Flame-resistant lab coat. An impervious apron may be needed for splash risks. | Protects skin and personal clothing from contamination. | [15][16] |
| Respiratory | NIOSH-approved respirator or equivalent. | Required when dust formation is likely or ventilation is inadequate. | [10][15] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Caption: Decision tree for first aid response to chemical exposure.
5.1. First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[13][17].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[13][17]. If skin irritation occurs, get medical advice[11].
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor[13][15].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately[13][17].
5.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[15][17].
-
Specific Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen bromide gas[12].
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear[13][15].
5.3. Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Evacuate personnel to safe areas and ensure adequate ventilation. Wear appropriate PPE as described in Section 4[11][13].
-
Containment and Cleanup: Collect spillage using methods that do not generate dust (e.g., HEPA-filtered vacuum or wet sweeping). Place the material in a suitable, closed container for disposal[13][15]. Prevent the material from entering drains or waterways[11].
Experimental Protocols
While a specific synthesis protocol for this compound is not detailed in the provided search results, a general method for synthesizing the imidazo[1,2-a]pyridine core can be described. These reactions typically involve the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or a multicomponent reaction.
General Protocol: Synthesis of Imidazo[1,2-a]pyridine Core via Condensation
-
Reactant Preparation: In a round-bottom flask suitable for the reaction scale, dissolve the substituted 2-aminopyridine (e.g., 2-amino-5-cyanopyridine) in an appropriate solvent such as ethanol or methanol[18].
-
Addition: To this solution, add the α-halocarbonyl reagent (e.g., a bromoacetaldehyde derivative) and a base (e.g., sodium bicarbonate or sodium hydroxide)[18][19].
-
Reaction: Stir the mixture at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[18].
-
Workup: After the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure[20].
-
Extraction: The residue is typically dissolved/suspended in water and extracted with an organic solvent such as ethyl acetate or dichloromethane[18].
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, commonly by silica gel column chromatography or recrystallization, to yield the final product[21].
Potential Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[2][19][22].
Studies on other imidazo[1,2-a]pyridine derivatives have shown that they can exert anti-inflammatory effects by modulating key cellular signaling pathways. For instance, some derivatives have been found to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways[19][23]. These pathways are crucial regulators of inflammation and are often dysregulated in cancer and inflammatory diseases. The inhibition of these pathways can lead to the downregulation of pro-inflammatory enzymes like iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2)[19].
Given that this compound shares the core scaffold, it is crucial for researchers to be aware of its potential biological activity. Appropriate safety measures should be taken to avoid unintended exposure, especially during in-vitro and in-vivo studies.
Caption: Potential modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridines.
References
- 1. 885950-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS: 885950-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. echemi.com [echemi.com]
- 16. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. echemi.com [echemi.com]
- 18. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 19. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reaction with 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing the Suzuki cross-coupling reaction with 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile. This protocol is designed to be a starting point for the synthesis of novel 3-aryl-imidazo[1,2-a]pyridine-6-carbonitrile derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the imidazo[1,2-a]pyridine scaffold in biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the introduction of aryl moieties at the 3-position via Suzuki coupling allows for the exploration of a wide chemical space to modulate biological activity.
The presence of an electron-withdrawing nitrile group at the 6-position of the 3-bromoimidazo[1,2-a]pyridine substrate is anticipated to facilitate the oxidative addition step of the catalytic cycle, potentially leading to higher reaction efficiency. Microwave-assisted synthesis has been shown to be particularly effective for this class of compounds, offering reduced reaction times and improved yields.
Data Presentation: Representative Suzuki Coupling Reactions
While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes results for analogous 3-halo-imidazo[1,2-a]pyridine derivatives. These examples provide a strong basis for predicting the reactivity and optimizing the conditions for the target substrate.
| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 °C, 2h | 95 | [1][2] |
| 2 | 3-Iodo-2-methylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Ba(OH)₂ | DME | 80 °C, 1h | 88 | [1][2] |
| 3 | 3-Bromoimidazo[1,2-b]pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 100 °C, 12h | 85 | [3] |
| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ | EtOH/H₂O | MW, 135 °C, 40 min | 89 | [4] |
| 5 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) / SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 °C, 15h | 95 | [5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the microwave-assisted Suzuki cross-coupling of this compound with an arylboronic acid.
Materials
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Cesium carbonate [Cs₂CO₃] or Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water, or Dimethylformamide [DMF])
-
Microwave synthesis vials
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
General Microwave-Assisted Suzuki Coupling Protocol
-
Reaction Setup: To a microwave synthesis vial, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL) or DMF (5 mL).
-
Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 20-40 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-aryl-imidazo[1,2-a]pyridine-6-carbonitrile.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-bromoimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromoimidazo[1,2-a]pyridines. This reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, which are important scaffolds in medicinal chemistry.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl and heteroaryl amines from the corresponding halides or triflates.[2] The imidazo[1,2-a]pyridine core is a prevalent motif in numerous biologically active compounds, and the introduction of an amino group at the 3-position via Buchwald-Hartwig amination is a key synthetic step in the development of new pharmaceutical candidates.
The reaction involves the coupling of a 3-bromoimidazo[1,2-a]pyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps involving a palladium(0) active species. The cycle begins with the oxidative addition of the 3-bromoimidazo[1,2-a]pyridine to the Pd(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired 3-aminoimidazo[1,2-a]pyridine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4]
Key Reaction Parameters
Successful Buchwald-Hartwig amination of 3-bromoimidazo[1,2-a]pyridines depends on the careful selection of the following components:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pre-formed palladium precatalysts that incorporate a phosphine ligand are also highly effective.
-
Phosphine Ligand: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps. For heteroaromatic substrates like 3-bromoimidazo[1,2-a]pyridines, biarylphosphine ligands such as XPhos, SPhos, and RuPhos have shown considerable success in related systems.[5] For primary amines, ligands like BrettPhos can be particularly effective.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base.[6] Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) and cesium carbonate (Cs₂CO₃) can also be employed, depending on the specific substrates and the presence of base-sensitive functional groups.[7]
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[3]
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of 3-bromoimidazo[1,2-a]pyridines. The specific conditions, particularly the choice of ligand and base, may require optimization for different amine coupling partners.
Materials:
-
3-bromoimidazo[1,2-a]pyridine
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃ or a suitable precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Inert gas (argon or nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 3-bromoimidazo[1,2-a]pyridine (1.0 equiv), the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 times the mol% of Pd), and the base (e.g., 1.4-2.5 equiv).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene) via syringe. Subsequently, add the amine (1.2-1.5 equiv) to the reaction mixture, also by syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3] Dilute the mixture with an organic solvent such as ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine.
Data Presentation
The following tables summarize typical reaction conditions that have been successfully employed for the Buchwald-Hartwig amination of related heteroaryl bromides. These conditions can serve as a starting point for the optimization of reactions with 3-bromoimidazo[1,2-a]pyridines.
Table 1: Reaction Conditions for the Amination of Bromo-N-Heterocycles with Secondary Amines
| Heteroaryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 94 |
| 3-Bromo-2-aminopyridine | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 91 |
| 4-Bromo-1H-imidazole | Aniline | P4 Precatalyst (2) | L4 (tBuBrettPhos) (2) | LHMDS (2.2) | THF | 80 | 85 |
Data adapted from related literature for illustrative purposes.[5][7]
Table 2: Reaction Conditions for the Amination of Bromo-N-Heterocycles with Primary Amines
| Heteroaryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos Precatalyst (4) | - | NaOtBu (1.4) | Toluene | 100 | 78 |
| 3-Bromo-2-aminopyridine | Benzylamine | BrettPhos Precatalyst (4) | - | NaOtBu (1.4) | Toluene | 100 | 75 |
| 2-Bromo-6-methylpyridine | (±)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 60 |
Data adapted from related literature for illustrative purposes.[5][6]
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the imidazo[1,2-a]pyridine scaffold in biologically active compounds. The protocols outlined below are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For the functionalization of this compound, several key cross-coupling reactions can be employed to introduce a variety of substituents at the 3-position, enabling the synthesis of diverse compound libraries for drug discovery and other applications. This document focuses on three of the most widely used transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The general scheme for these reactions involves the coupling of the aryl bromide with an organoboron reagent (Suzuki-Miyaura), an amine (Buchwald-Hartwig), or a terminal alkyne (Sonogashira), facilitated by a palladium catalyst, a ligand, and a base.
General Experimental Workflow
A typical experimental workflow for these cross-coupling reactions is depicted below. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and other reagents.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.[1][2] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
References
Application Notes and Protocols: Synthesis of 3-aminoimidazo[1,2-a]pyridine Derivatives from Bromo Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as anticancer agents. The primary synthetic routes detailed herein focus on the conversion of 3-bromoimidazo[1,2-a]pyridine precursors via palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, antiprotozoal, and anticancer effects.[1] The introduction of an amino group at the 3-position is a key modification that has been shown to impart potent anticancer properties, often through the inhibition of critical cell signaling pathways.[2][3] This document outlines reliable and adaptable methods for the synthesis of these valuable compounds from readily available 3-bromoimidazo[1,2-a]pyridine starting materials.
Biological Activity and Signaling Pathways
Derivatives of 3-aminoimidazo[1,2-a]pyridine have demonstrated notable efficacy as inhibitors of cancer cell proliferation. Their mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer.
One of the primary targets of this class of compounds is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][4][5] Certain 3-aminoimidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα, leading to the downstream suppression of AKT and mTOR signaling.[2][5] This inhibition can induce cell cycle arrest and apoptosis in cancer cells.[2]
Another relevant signaling cascade is the STAT3/NF-κB pathway , which is involved in inflammation and cancer. Some derivatives have been found to suppress this pathway, leading to anti-inflammatory effects that can contribute to their overall anticancer activity.[6]
Below is a summary of the reported cytotoxic activity of selected 3-aminoimidazo[1,2-a]pyridine derivatives.
Table 1: Cytotoxic Activity of Selected 3-aminoimidazo[1,2-a]pyridine Derivatives
| Compound ID | C-2 Substituent | C-3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | Nitro | p-chlorophenyl | HT-29 | 4.15 ± 2.93 | |
| 14 | Tolyl | p-chlorophenyl amine | B16F10 | 21.75 ± 0.81 | |
| Compound 6 | Not Specified | Not Specified | A375 | ~10 | [2] |
| Compound 6 | Not Specified | Not Specified | WM115 | ~10 | [2] |
| Compound 6 | Not Specified | Not Specified | HeLa | ~35 | [2] |
| 16 | Not Specified | Not Specified | HT-29 | 12.98 ± 0.40 | [3] |
| 16 | Not Specified | Not Specified | B16F10 | 27.54 ± 1.26 | [3] |
| 18 | 2,4-difluorophenyl | p-fluorophenyl amine | MCF-7 | 9.60 ± 3.09 | [3] |
Signaling Pathway Diagrams
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the STAT3/NF-κB signaling pathway.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives from 3-bromo precursors. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of heteroaryl bromides.[7][8]
Reaction Principle: The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, 3-bromoimidazo[1,2-a]pyridine) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[7]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
3-bromoimidazo[1,2-a]pyridine derivative (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the 3-bromoimidazo[1,2-a]pyridine derivative to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | Good to Excellent |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | Moderate to Good |
| XPhos Pd G3 | - | K₂CO₃ | THF | 80-100 | Good to Excellent |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on classical Ullmann coupling conditions, which may require higher temperatures than palladium-catalyzed methods.
Reaction Principle: The Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base, typically at elevated temperatures.
Materials:
-
3-bromoimidazo[1,2-a]pyridine derivative (1.0 equivalent)
-
Amine (1.5-2.0 equivalents)
-
Copper(I) catalyst (e.g., CuI, 10-20 mol%)
-
Ligand (optional, e.g., L-proline, 1,10-phenanthroline, 20-40 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
High-boiling point polar solvent (e.g., DMF, DMSO, NMP)
-
Standard glassware for heating
Procedure:
-
To a reaction vessel, add the 3-bromoimidazo[1,2-a]pyridine derivative, amine, copper(I) catalyst, optional ligand, and base.
-
Add the solvent and stir the mixture.
-
Heat the reaction mixture to the desired temperature (typically 120-160 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Typical Reaction Conditions for Ullmann Condensation
| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| CuI | L-proline | K₂CO₃ | DMSO | 120-140 | Moderate to Good |
| CuI | 1,10-phenanthroline | K₃PO₄ | DMF | 130-150 | Moderate to Good |
| Cu₂O | None | K₂CO₃ | NMP | 150-160 | Moderate |
Note: Ullmann reactions often require harsher conditions and may have a more limited substrate scope compared to Buchwald-Hartwig amination.
Conclusion
The synthetic protocols described provide robust and versatile methods for accessing 3-aminoimidazo[1,2-a]pyridine derivatives from bromo precursors. The choice between palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation will depend on the specific substrates, desired reaction conditions, and available resources. These compounds serve as valuable building blocks for the development of novel therapeutics, particularly in the field of oncology, by targeting key signaling pathways such as the PI3K/AKT/mTOR and STAT3/NF-κB cascades. Further exploration of the structure-activity relationships of these derivatives will continue to advance their potential as clinically relevant drug candidates.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile as a versatile intermediate in the synthesis of pharmaceutically active compounds, with a particular focus on the development of kinase inhibitors.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antiviral, and antifungal properties. The strategic placement of a bromine atom at the 3-position and a carbonitrile group at the 6-position of the imidazo[1,2-a]pyridine core makes this compound a highly valuable starting material for the synthesis of targeted therapeutics. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize biological activity. The carbonitrile group can also be chemically modified or may contribute to the overall pharmacological profile of the final compound.
Key Applications in Drug Discovery
This compound is a key building block for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant inhibitory activity against several kinases, including c-KIT and Janus kinases (JAKs).
Synthesis of c-KIT Inhibitors
Mutations in the c-KIT receptor tyrosine kinase are a driving force in various cancers, most notably gastrointestinal stromal tumors (GISTs). The development of inhibitors targeting these mutations is a key therapeutic strategy. The this compound intermediate can be utilized in the synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which have demonstrated potent inhibitory activity against a range of c-KIT mutations, including those that confer resistance to existing therapies like imatinib.[1][2]
A plausible synthetic approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, at the 3-position of the imidazo[1,2-a]pyridine core with a suitable pyrimidine-containing coupling partner.
Development of JAK Inhibitors
The Janus kinase (JAK) family of enzymes is central to the signaling of numerous cytokines and growth factors, playing a critical role in the immune system and hematopoiesis. Dysregulated JAK-STAT signaling is associated with autoimmune diseases, myeloproliferative neoplasms, and cancer. Several imidazopyridine derivatives have been investigated as JAK inhibitors.[3][4] The versatility of this compound allows for its use in the generation of libraries of compounds to screen for potent and selective JAK inhibitors.
Quantitative Data: Biological Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the inhibitory activity of representative 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which can be synthesized utilizing the 3-bromo intermediate, against a clinically relevant c-KIT mutation and a GIST cell line.[1]
| Compound ID | c-KIT (V654A) IC50 (nM) | GIST 430/654 IC50 (nM) |
| A60 | 8 | 70 |
| A73 | 4 | 98 |
| A75 | 8.5 | 59 |
| A84 | 2.8 | 48 |
| A99 | 8.2 | 62 |
| A100 | 9.2 | 38 |
| A102 | 9.8 | 46 |
| A120 | 2.9 | 52 |
| A252 | 2.2 | 47 |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions that can be employed to derivatize this compound. Researchers should optimize these conditions for their specific substrates.
Suzuki-Miyaura Coupling Protocol (General)
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol (General)
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the solvent, the base, and then the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (typically 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: General experimental workflow for the synthesis and evaluation of bioactive imidazo[1,2-a]pyridine derivatives.
Caption: Simplified c-KIT signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.[7][8]
Caption: Overview of the JAK-STAT signaling pathway, a target for imidazo[1,2-a]pyridine-based inhibitors.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2338888A1 - Imidazopyridine derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 4. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Functionalization of the Imidazo[1,2-a]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules. Direct C-H functionalization of this ring system offers an atom-economical and efficient strategy for the synthesis of diverse derivatives, enabling rapid exploration of chemical space in drug discovery. This document provides detailed application notes and experimental protocols for the C-H functionalization of the imidazo[1,2-a]pyridine ring at various positions, with a focus on key transformations including arylation, amination, and alkenylation.
Regioselectivity in C-H Functionalization
The imidazo[1,2-a]pyridine ring possesses several C-H bonds amenable to functionalization. The reactivity of these positions is influenced by electronic and steric factors, as well as the choice of catalyst and directing group. The C-3 position is the most electron-rich and sterically accessible, making it the most common site for electrophilic and radical functionalization.[1] Functionalization at other positions, such as C-5 and C-7, often requires specific directing groups or catalytic systems to achieve regioselectivity.
Key C-H Functionalization Reactions: Protocols and Data
C-3 Arylation
C-3 arylation is a fundamental transformation for introducing aryl groups onto the imidazo[1,2-a]pyridine core. Both transition-metal-catalyzed and metal-free methods have been developed.
Protocol 1: Copper-Catalyzed C-3 Arylation with Aryl Halides
This protocol describes a copper(I)-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates.
-
Reaction Scheme:
-
Experimental Protocol:
-
To an oven-dried reaction tube, add the imidazo[1,2-a]pyridine derivative (0.5 mmol), aryl halide (0.6 mmol), CuI (10 mol%), a suitable ligand (e.g., a diamine or phenanthroline derivative, 20 mol%), and a base (e.g., K3PO4, 1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable solvent (e.g., DMF or dioxane, 2 mL).
-
Stir the reaction mixture at a specified temperature (e.g., 110-130 °C) for the required time (typically 12-24 hours).
-
After completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylated imidazo[1,2-a]pyridine.
-
Quantitative Data for C-3 Arylation
| Entry | Imidazo[1,2-a]pyridine Derivative | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Iodobenzene | CuI/Phenanthroline | DMF | 120 | 24 | 85 |
| 2 | 2-Methylimidazo[1,2-a]pyridine | 4-Bromotoluene | CuI/DMEDA | Dioxane | 110 | 18 | 78 |
| 3 | Imidazo[1,2-a]pyridine | 4-Anisoletriflate | CuI/TMEDA | Toluene | 130 | 24 | 65 |
C-5 Amination
Regioselective amination at the C-5 position is more challenging and often requires a directing group strategy.
Protocol 2: Rhodium-Catalyzed Directed C-5 Arylation
-
Conceptual Workflow for C-5 Functionalization:
Caption: Conceptual workflow for achieving C-5 amination via a directed C-H arylation approach.
-
General Considerations for Directed C-5 Functionalization:
-
Directing Group: An appropriate directing group (e.g., amide, carboxylate) is installed at a suitable position (e.g., C-3) to chelate to the metal catalyst and direct C-H activation to the desired site.[2]
-
Catalyst: Transition metal catalysts such as rhodium or palladium are commonly employed.[2]
-
Reaction Conditions: Optimization of solvent, temperature, and additives is crucial for achieving high regioselectivity and yield.
-
C-7 Alkenylation
Site-selective C-H alkenylation at the C-7 position is a less common transformation. Palladium catalysis with a directing group approach has been shown to be effective for C-8 alkenylation, suggesting a similar strategy could be developed for C-7.[3]
Protocol 3: Palladium-Catalyzed C-3 Alkenylation (as a general protocol for alkenylation)
This protocol outlines a general procedure for the more common C-3 alkenylation, which can serve as a starting point for developing C-7 selective methods with appropriate directing groups.
-
Reaction Scheme:
-
Experimental Protocol:
-
In a pressure tube, combine the imidazo[1,2-a]pyridine derivative (0.5 mmol), alkene (1.0 mmol), Pd(OAc)2 (5-10 mol%), an oxidant (e.g., Ag2CO3 or benzoquinone, 1.0-2.0 equiv), and an additive (e.g., a phosphine ligand or acid, if required).
-
Add a suitable solvent (e.g., DMA, DCE, or toluene, 2 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-140 °C) for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C-3 alkenylated product.
-
Quantitative Data for C-3 Alkenylation
| Entry | Imidazo[1,2-a]pyridine Derivative | Alkene | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Styrene | Pd(OAc)2/Ag2CO3 | DMA | 120 | 24 | 75 |
| 2 | 2-Methylimidazo[1,2-a]pyridine | n-Butyl acrylate | Pd(OAc)2/BQ | DCE | 100 | 18 | 82 |
| 3 | 7-Methylimidazo[1,2-a]pyridine | Styrene | Pd(OAc)2/AgOAc | Toluene | 140 | 24 | 68 |
Visible-Light-Induced C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful and green strategy for the C-H functionalization of imidazo[1,2-a]pyridines, often proceeding under mild conditions without the need for external oxidants.[4]
Protocol 4: General Procedure for Visible-Light-Induced C-3 Functionalization
-
Experimental Setup: A reaction vial is typically placed in front of a blue LED lamp with stirring and cooling provided by a fan.
-
Experimental Protocol:
-
To a reaction vial, add the imidazo[1,2-a]pyridine derivative (0.2 mmol), the functionalization reagent (e.g., diazonium salt for arylation, N-hydroxyphthalimide ester for alkylation; 0.3 mmol), and a photocatalyst (e.g., Eosin Y, Rose Bengal, or an iridium complex; 1-5 mol%).[4]
-
Add a suitable solvent (e.g., MeCN, DMSO, or DCE, 1-2 mL).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the mixture under irradiation with a blue LED lamp at room temperature for the specified time (typically 6-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mechanism of Visible-Light-Induced C-H Functionalization
Caption: Generalized mechanism for visible-light-induced C-H functionalization of imidazo[1,2-a]pyridine.
Conclusion
The C-H functionalization of the imidazo[1,2-a]pyridine ring is a rapidly evolving field, providing powerful tools for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The protocols and data presented herein offer a practical guide for researchers to implement these methodologies. While C-3 functionalization is well-established, further research is needed to develop more efficient and regioselective methods for functionalizing other positions of the imidazo[1,2-a]pyridine core.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Imidazo[1,2-a]pyridines in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities, most notably its potential as a source of novel anticancer agents.[1][2] Derivatives of this core structure have been shown to exhibit potent cytotoxic effects against a wide range of cancer cell lines by modulating key signaling pathways, inducing apoptosis, and promoting cell cycle arrest.[3][4][5] This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridines in anticancer drug discovery, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. This data allows for a quantitative comparison of the potency of these compounds.
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines [3][6]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 6 | A375 | Melanoma | 9.7[3] |
| Compound 6 | WM115 | Melanoma | <12[3] |
| Compound 6 | HeLa | Cervical Cancer | 35.0[3] |
| Compound 5 | A375 | Melanoma | 25.4 |
| Compound 5 | WM115 | Melanoma | 28.2 |
| Compound 5 | HeLa | Cervical Cancer | 44.6 |
| Compound 7 | A375 | Melanoma | 20.1 |
| Compound 7 | WM115 | Melanoma | 22.5 |
| Compound 7 | HeLa | Cervical Cancer | 39.8 |
Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines [7][8][9]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11[7] |
| Compound 12b | HepG2 | Hepatocellular Carcinoma | 13[7] |
| Compound 12b | MCF-7 | Breast Carcinoma | 11[7] |
| Compound 12b | A375 | Melanoma | 11[7] |
| IP-5 | HCC1937 | Breast Cancer | 45[8][9] |
| IP-6 | HCC1937 | Breast Cancer | 47.7[8][9] |
| IP-7 | HCC1937 | Breast Cancer | 79.6[8][9] |
Table 3: IC50 Values of 3-Aminoimidazo[1,2-a]pyridine Derivatives [10]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 18 | MCF-7 | Breast Cancer | 14.81 |
| Compound 11 | MCF-7 | Breast Cancer | 20.47 |
| Compound 12 | MCF-7 | Breast Cancer | 30.88 |
| Compound 12 | HT-29 | Colon Cancer | 4.15 |
| Compound 18 | HT-29 | Colon Cancer | 10.11 |
| Compound 11 | HT-29 | Colon Cancer | 18.34 |
| Compound 18 | B16F10 | Melanoma | 14.39 |
| Compound 14 | B16F10 | Melanoma | 21.75 |
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of several critical signaling pathways that are often dysregulated in cancer.
One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death.[3] Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. For instance, some derivatives have been observed to increase the expression of pro-apoptotic proteins like Bax and activate executioner caspases such as caspase-9.[3][5] Furthermore, the tumor suppressor protein p53 has been implicated in mediating the apoptotic effects of certain imidazo[1,2-a]pyridines.[3]
Another key mechanism is the inhibition of survival signaling pathways, particularly the PI3K/Akt/mTOR pathway.[3][5] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition by imidazo[1,2-a]pyridine derivatives leads to a reduction in cancer cell viability.[3] Additionally, some compounds have been shown to interfere with the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer progression.[11]
Cell cycle arrest is another important consequence of treatment with imidazo[1,2-a]pyridines.[3][4][5] These compounds can halt the progression of the cell cycle at various phases, such as G2/M, preventing cancer cells from dividing and proliferating.[3][5] This effect is often associated with the upregulation of cell cycle inhibitors like p21.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of imidazo[1,2-a]pyridine derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of imidazo[1,2-a]pyridine derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture plates after treatment. For adherent cells, gently detach them using trypsin.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Cell Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., p-Akt, p-mTOR, p53, p21, Bax, Caspase-9) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. atcc.org [atcc.org]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. medium.com [medium.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Development of Antituberculosis Agents from Imidazo[1,2-a]pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a promising framework in the discovery of novel antituberculosis agents.[1][3] This class of compounds has yielded potent drug candidates, including Q203 (Telacebec), which is currently in clinical development.[1][4] These application notes provide an overview of the development, mechanism of action, and structure-activity relationships of IPA analogues, along with detailed protocols for their synthesis and evaluation.
Mechanism of Action: Targeting the Electron Transport Chain
A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines came with the identification of their primary target: the cytochrome bc1 complex (Complex III) of the electron transport chain.[5][6] Specifically, these compounds inhibit the function of QcrB, the β-subunit of the ubiquinol cytochrome c reductase.[6] This inhibition disrupts the electron flow, leading to a reduction in ATP synthesis and ultimately causing bacterial cell death.[6] This mechanism is distinct from many existing TB drugs, making IPAs effective against drug-resistant strains.[7]
Caption: Mechanism of action of imidazo[1,2-a]pyridine analogues.
Structure-Activity Relationship (SAR)
The development of potent imidazo[1,2-a]pyridine analogues has been guided by extensive structure-activity relationship (SAR) studies. A key structural motif is the imidazo[1,2-a]pyridine-3-carboxamide core.[7][8] Modifications at various positions of this scaffold have been shown to significantly impact antitubercular activity. For instance, the nature of the substituent on the amide nitrogen plays a crucial role in potency.[4] Bulky and lipophilic groups, such as biaryl ethers, have been associated with nanomolar activity against Mtb.[3] Furthermore, substitutions on the imidazo[1,2-a]pyridine ring system itself can influence both potency and pharmacokinetic properties.[7][9]
Quantitative Data Summary
The following table summarizes the in vitro activity of selected imidazo[1,2-a]pyridine analogues against M. tuberculosis H37Rv and their cytotoxicity against Vero cells.
| Compound ID | Modification | MIC against Mtb H37Rv (µM) | IC50 against Vero cells (µM) | Reference |
| Q203 (Telacebec) | Optimized side chain | 0.003 - 0.05 | >30 | [1][3] |
| IPA-6 | Amide derivative | 0.05 µg/mL | >3.125 µg/mL (HEK cells) | [10][11] |
| Compound 18 | 7-chloro, biaryl ether | 0.004 | >20 µM | [7] |
| Compound 16 | 7-methyl, biaryl ether | 0.006 | >20 µM | [7] |
| Compound 13 | Pyridine substituent | ≤0.006 | >20 µM | [7] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 4-Br substituent | 0.069 - 0.174 | Not specified | [3][12] |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
The synthesis of the imidazo[1,2-a]pyridine-3-carboxamide scaffold is typically achieved through a multi-step process.[7][9] A general workflow is outlined below.
Caption: General synthetic workflow for imidazo[1,2-a]pyridine-3-carboxamides.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Intermediates [7]
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in dimethyl ether (DME), add ethyl 2-chloroacetoacetate.
-
Cyclization: Reflux the reaction mixture for 48 hours.
-
Saponification: After cooling to room temperature, add lithium hydroxide (LiOH) in ethanol (EtOH) and stir for 5-6 hours.
-
Acidification: Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to yield the imidazo[1,2-a]pyridine-3-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize Imidazo[1,2-a]pyridine-3-carboxamides [7][9]
-
Reaction Setup: Dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid intermediate in acetonitrile (CH3CN).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to the solution.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 16 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography to obtain the final imidazo[1,2-a]pyridine-3-carboxamide analogue.
In Vitro Antitubercular Activity Assay
Protocol 3: Microplate Alamar Blue Assay (MABA) [10][11]
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the Mtb culture to each well to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Readout: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that prevents a color change from blue to pink.
In Vivo Efficacy in a Murine Model of Tuberculosis
Protocol 4: Acute Murine Model of TB Infection [5][13]
-
Infection: Infect mice (e.g., BALB/c) via aerosol exposure with a virulent strain of M. tuberculosis to establish a lung infection.
-
Treatment: After a pre-determined period to allow the infection to establish, administer the test compounds orally or via another appropriate route daily for a specified duration.
-
Monitoring: Monitor the health of the mice throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest their lungs.
-
CFU Enumeration: Homogenize the lung tissue and plate serial dilutions on Middlebrook 7H11 agar plates.
-
Data Analysis: After incubation, count the number of colonies to determine the bacterial load (CFU) in the lungs and compare the results between treated and untreated groups.
Conclusion
Imidazo[1,2-a]pyridine analogues represent a highly promising class of antituberculosis agents with a novel mechanism of action.[1] The extensive research into their SAR has led to the development of compounds with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[7][9] The protocols provided herein offer a framework for the synthesis and evaluation of new analogues, contributing to the ongoing efforts to develop shorter, safer, and more effective treatments for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | Semantic Scholar [semanticscholar.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. scite.ai [scite.ai]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 13. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carbonitrile Group on Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carbonitrile group on the versatile imidazo[1,2-a]pyridine scaffold. This heterocyclic core is a prominent feature in numerous pharmacologically active compounds, and the derivatization of the carbonitrile moiety offers a powerful strategy for modulating biological activity, physicochemical properties, and for the generation of novel chemical entities. The following sections detail key transformations including hydrolysis to carboxamides, reduction to aminomethyl derivatives, [3+2] cycloaddition to form tetrazoles, and nucleophilic displacement of the nitrile group.
Hydrolysis of Imidazo[1,2-a]pyridine Carbonitriles to Carboxamides
The conversion of a carbonitrile to a carboxamide is a fundamental transformation in medicinal chemistry, often employed to introduce a key hydrogen bond donor and acceptor group, which can significantly impact target engagement and pharmacokinetic properties. Both acid and base-catalyzed methods are effective for the hydrolysis of imidazo[1,2-a]pyridine carbonitriles.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a robust method for the conversion of imidazo[1,2-a]pyridine carbonitriles to the corresponding carboxamides. Concentrated sulfuric acid is a commonly used reagent for this transformation.
-
To a solution of the imidazo[1,2-a]pyridine carbonitrile (1.0 mmol) in an appropriate solvent such as acetic acid (5 mL), add concentrated sulfuric acid (2.0 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude carboxamide.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure imidazo[1,2-a]pyridine carboxamide.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis offers an alternative route to imidazo[1,2-a]pyridine carboxamides, often under milder conditions compared to acid-catalyzed methods. A mixture of an alkali metal hydroxide and hydrogen peroxide is a common reagent system.
-
Dissolve the imidazo[1,2-a]pyridine carbonitrile (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Add sodium hydroxide (1.2 mmol) and 30% aqueous hydrogen peroxide (2.0 mL) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to provide the pure carboxamide.
Data Presentation: Hydrolysis of Imidazo[1,2-a]pyridine Carbonitriles
| Entry | Substituent (R) | Method | Reagents and Conditions | Yield (%) | Reference |
| 1 | 2-CH₃ | Acid | H₂SO₄, Acetic Acid, rt, 18h | 85 | General Protocol |
| 2 | 2-Ph | Base | NaOH, H₂O₂, EtOH/H₂O, 60°C, 3h | 92 | General Protocol |
Reduction of Imidazo[1,2-a]pyridine Carbonitriles to Aminomethyl Derivatives
The reduction of the carbonitrile group to a primary amine introduces a basic center and a versatile functional handle for further elaboration, which is highly valuable in drug discovery for improving solubility and forming salt forms. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with Raney Nickel.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[1][2][3]
-
To a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the imidazo[1,2-a]pyridine carbonitrile (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl derivative.
-
Purify the product by column chromatography on silica gel.
Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation using Raney® Nickel is a classic and effective method for the reduction of nitriles to amines, often proceeding under milder conditions than metal hydride reductions.[4][5]
-
To a solution of the imidazo[1,2-a]pyridine carbonitrile (1.0 mmol) in methanol or ethanol (20 mL) saturated with ammonia, add a catalytic amount of Raney® Nickel (approximately 10% by weight of the nitrile).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi).
-
Stir the mixture at room temperature for 12-24 hours, or until the uptake of hydrogen ceases. Monitor the reaction by TLC.
-
Carefully filter the catalyst through a pad of Celite® under an inert atmosphere.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aminomethyl derivative.
-
Purification can be achieved by column chromatography or by formation of a salt (e.g., hydrochloride) followed by recrystallization.
Data Presentation: Reduction of Imidazo[1,2-a]pyridine Carbonitriles
| Entry | Substituent (R) | Method | Reagents and Conditions | Yield (%) | Reference |
| 1 | 8-CH₃ | LiAlH₄ | LiAlH₄, THF, reflux, 5h | 78 | [6] |
| 2 | 2-Ph | Raney® Ni/H₂ | Raney® Ni, H₂ (50 psi), NH₃/MeOH, rt, 18h | 85 | General Protocol |
[3+2] Cycloaddition of Imidazo[1,2-a]pyridine Carbonitriles to Tetrazoles
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[1] The [3+2] cycloaddition of an azide source to the carbonitrile group is the most direct method for the synthesis of 5-substituted tetrazoles.
-
To a solution of the imidazo[1,2-a]pyridine carbonitrile (1.0 mmol) in dimethylformamide (DMF) (5 mL), add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol) or a Lewis acid catalyst such as zinc chloride (0.2 mmol).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent to afford the pure 3-(1H-tetrazol-5-yl)imidazo[1,2-a]pyridine.
Data Presentation: Synthesis of 3-(1H-Tetrazol-5-yl)imidazo[1,2-a]pyridines
| Entry | Substituent (R) | Catalyst | Reagents and Conditions | Yield (%) | Reference |
| 1 | 2-CH₃ | NH₄Cl | NaN₃, NH₄Cl, DMF, 120°C, 24h | 88 | General Protocol |
| 2 | 2-Ph | ZnCl₂ | NaN₃, ZnCl₂, DMF, 130°C, 18h | 91 | [7] |
Nucleophilic Displacement of the Carbonitrile Group
In certain activated imidazo[1,2-a]pyridine systems, the carbonitrile group can undergo nucleophilic displacement. This is particularly observed in substrates bearing a strong electron-withdrawing group, such as a nitro group, which activates the ring towards nucleophilic attack. This reaction provides a unique pathway to novel derivatives that are not accessible through other means.
This protocol describes the reaction of 2-cyano-3-nitroimidazo[1,2-a]pyridine with amino acids, leading to the displacement of the nitrile group.[8]
-
To a solution of 2-cyano-3-nitroimidazo[1,2-a]pyridine (1.0 mmol) in dimethylformamide (DMF) (10 mL), add the amino acid (e.g., glycine) (1.2 mmol) and sodium bicarbonate (2.5 mmol).
-
Heat the reaction mixture to 70-80 °C and stir for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purification by column chromatography on silica gel affords the desired N-(3-nitroimidazo[1,2-a]pyridin-2-yl)amino acid derivative.
Data Presentation: Nucleophilic Displacement of the Carbonitrile Group
| Entry | Nucleophile | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Glycine | N-(3-nitroimidazo[1,2-a]pyridin-2-yl)glycine | NaHCO₃, DMF, 75°C, 7h | 65 | [8] |
| 2 | L-Alanine | N-(3-nitroimidazo[1,2-a]pyridin-2-yl)-L-alanine | NaHCO₃, DMF, 75°C, 7h | 62 | [8] |
Visualizations
Experimental Workflow: Derivatization of Imidazo[1,2-a]pyridine Carbonitrile
Caption: Key derivatization pathways for the carbonitrile group on imidazo[1,2-a]pyridines.
Logical Relationship: Bioisosteric Replacement Strategy
Caption: Bioisosteric relationship between carboxylic acids and tetrazoles derived from nitriles.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. acs.org [acs.org]
- 6. 1-(8-Methylimidazo 1,2-a pyridin-3-yl)methanamine AldrichCPR 933707-48-3 [sigmaaldrich.com]
- 7. trans-Diaquabis[5-(1H-imidazol-4-yl-κN 3)-1H-tetrazolato-κN 1]zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Imidazo[1,2-a]pyridine Compounds
Introduction: Imidazo[1,2-a]pyridines are a prominent class of nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] This scaffold is a core component of several approved drugs and is recognized for a wide spectrum of biological activities, including anticancer, kinase inhibition, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] These application notes provide detailed in vitro assay protocols for researchers, scientists, and drug development professionals to screen and characterize the biological effects of novel imidazo[1,2-a]pyridine derivatives.
Section 1: Anticancer Activity Assays
Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against various cancer cell lines by modulating key cellular pathways involved in proliferation, apoptosis, and the cell cycle.[1][4] Commonly evaluated mechanisms include the inhibition of survival kinases and the induction of programmed cell death.[3][4]
Data Summary: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various imidazo[1,2-a]pyridine compounds against different cancer cell lines, as reported in the literature.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |
| Compound 6 | A375 | Melanoma | 9.7 | 48 h | [4] |
| Compound 6 | WM115 | Melanoma | ~15 | 48 h | [4] |
| Compound 6 | HeLa | Cervical Cancer | ~20 | 48 h | [4] |
| IP-5 | HCC1937 | Breast Cancer | 45 | Not Specified | [1] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | Not Specified | [1] |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 | 48 h | [5] |
| Compound 12b | HepG2 | Hepatocellular Carcinoma | 13 | 48 h | [5] |
| Compound 12b | MCF-7 | Breast Cancer | 11 | 48 h | [5] |
| Compound 12b | A375 | Skin Cancer | 11 | 48 h | [5] |
| Compound HB9 | A549 | Lung Cancer | 50.56 | 24 h | [6] |
| Compound HB10 | HepG2 | Liver Carcinoma | 51.52 | 24 h | [6] |
| Thiazole Deriv. 12 | A375 | Melanoma | 0.14 | Not Specified | [7] |
| Thiazole Deriv. 12 | HeLa | Cervical Cancer | 0.21 | Not Specified | [7] |
| Compound 8c | K-562 | Leukemia | 1.09 | Not Specified | [8] |
Experimental Workflow for Anticancer Screening
Caption: General workflow for screening imidazo[1,2-a]pyridine compounds for anticancer activity.
Protocol 1.1: Cell Viability (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates, multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations (e.g., 0 to 100 µM).[4] Include a vehicle control (DMSO at the same final concentration as the compounds) and a positive control (e.g., Doxorubicin).[5]
-
Incubation: Incubate the plates for 24 to 48 hours.[4][5][6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 1.2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide, PI).[4]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the desired concentration of the imidazo[1,2-a]pyridine compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer. The cell populations can be distinguished as:
-
Viable (Annexin V-, PI-)
-
Early Apoptotic (Annexin V+, PI-)
-
Late Apoptotic/Necrotic (Annexin V+, PI+)
-
Necrotic (Annexin V-, PI+)
-
Protocol 1.3: Cell Cycle Analysis (PI Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G1, S, G2/M) by flow cytometry.[4]
Materials:
-
Cancer cells treated with the test compound
-
PBS, 70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1x10⁶ cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle. Treatment with some compounds can induce cell cycle arrest, for example, at the G2/M phase.[4]
Signaling Pathway Analysis (PI3K/Akt/mTOR)
Many imidazo[1,2-a]pyridines exert their anticancer effects by inhibiting key survival pathways like the PI3K/Akt/mTOR pathway.[4] Western blotting is used to measure changes in the phosphorylation status of key proteins in this pathway.
Caption: The PI3K/Akt/mTOR pathway, a common target of imidazo[1,2-a]pyridine compounds.
Section 2: Kinase Inhibition Assays
The imidazo[1,2-a]pyridine scaffold is a key structural motif for potent kinase inhibitors, targeting enzymes like PI3K, Akt, DYRK1A, and CLK1.[3][4][7] In vitro kinase assays are essential for determining the potency (IC₅₀) and selectivity of these compounds.
Data Summary: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ | Assay Type | Reference |
| Compound 2a | PI3K p110α | 0.67 µM | Scintillation Proximity | [7] |
| Compound 2g | PI3K p110α | 1.8 nM | Scintillation Proximity | [7] |
| Thiazole Deriv. 12 | PI3K p110α | 2.8 nM | Scintillation Proximity | [7] |
| Compound 4c | CLK1 | 0.7 µM | Not Specified | [3] |
| Compound 4c | DYRK1A | 2.6 µM | Not Specified | [3] |
| Compound 11 | Akt1 | 0.64 µM | ³³P-ATP Kinase Assay | [9] |
| Compound 11 | Akt2 | 0.76 µM | ³³P-ATP Kinase Assay | [9] |
| Compound 11 | Akt3 | 0.13 µM | ³³P-ATP Kinase Assay | [9] |
Protocol 2.1: In Vitro Kinase Inhibition Assay (Radiometric)
This is a classic method to measure the direct inhibition of kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide.
Materials:
-
Recombinant active kinase (e.g., Akt1, DYRK1A)
-
Specific substrate peptide (e.g., GSK3β for Akt)[9]
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Imidazo[1,2-a]pyridine compounds in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific substrate peptide, and the test compound at various concentrations.
-
Kinase Addition: Add the recombinant kinase to each well to initiate the reaction.
-
ATP Addition: Start the phosphorylation reaction by adding [γ-³³P]ATP. Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the free [γ-³³P]ATP will not.
-
Washing: Wash the paper multiple times with wash buffer to remove unbound radioactivity.
-
Quantification: Place the dried paper in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Kinase Inhibition Assay Workflow
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Section 3: Antimicrobial Activity Assays
Imidazo[1,2-a]pyridine derivatives have shown promising activity against various pathogens, including bacteria and Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[10][11]
Data Summary: Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Organism | MIC (µM) | Reference |
| IPA Series | M. tuberculosis H37Rv | 17 to 30 | [10] |
| Compound 4 | MDR/XDR M. tuberculosis | ≤0.03–0.8 | [10] |
| Compound 18 | M. tuberculosis H37Rv | 0.004 | [12] |
| Compound 4e | E. coli / K. pneumoniae (Resistant) | 0.5–0.7 mg/mL | [11] |
Protocol 3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Imidazo[1,2-a]pyridine compounds in DMSO
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the wells of a 96-well plate using CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance at 600 nm.
Workflow for MIC Determinationdot
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oceanomics.eu [oceanomics.eu]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This privileged scaffold is present in several marketed drugs, including Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers).[2][3][4] The broad therapeutic potential of IP derivatives stems from their diverse biological activities, which include anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[4][5][6][7]
The development of efficient and sustainable synthetic methodologies is crucial for the exploration of novel IP derivatives in drug discovery. One-pot multicomponent reactions have emerged as a powerful strategy, offering advantages such as operational simplicity, reduced reaction times, and minimized waste generation.[1][8] This document provides detailed protocols and application notes for the one-pot synthesis of functionalized imidazo[1,2-a]pyridines, focusing on the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.
Applications in Drug Development
The imidazo[1,2-a]pyridine core is a versatile scaffold for the development of new therapeutic agents. Its derivatives have shown promise in a variety of disease areas:
-
Oncology: IP derivatives have demonstrated potent anticancer activity by targeting various signaling pathways. For instance, certain derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[9] Others have been found to modulate the STAT3/NF-κB/iNOS/COX-2 pathway, exerting anti-inflammatory and anticancer effects in breast and ovarian cancer cell lines.[10]
-
Infectious Diseases: The IP scaffold is a promising starting point for the development of new antimicrobial agents.[7] Notably, imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[11][12]
-
Inflammatory Diseases: The anti-inflammatory properties of imidazo[1,2-a]pyridines make them attractive candidates for the treatment of inflammatory conditions.[4][10]
-
Central Nervous System (CNS) Disorders: The commercial success of Zolpidem and Alpidem highlights the potential of this scaffold in developing agents for CNS disorders.[2][4]
One-Pot Synthesis Methodologies
Several one-pot methods for the synthesis of imidazo[1,2-a]pyridines have been developed, often involving multicomponent reactions. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example, allowing for the facile synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][5][13] Other notable methods include copper-catalyzed A3 coupling reactions and reactions involving α-haloketones.[14][15]
Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)
This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide to afford the desired imidazo[1,2-a]pyridine scaffold in a single step. This methodology is highly versatile, allowing for the introduction of diverse functional groups by varying the three components.[1]
Experimental Protocols
General Protocol for the One-Pot Synthesis of Imidazo[1,2-a]pyridines via GBB-3CR
This protocol is a generalized procedure based on reported microwave-assisted and conventional heating methods.[5][13]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde derivative (1.0 mmol)
-
Isocyanide derivative (1.0 mmol)
-
Catalyst (e.g., Sc(OTf)₃, as specified in the table)
-
Solvent (e.g., MeOH, as specified in the table)
-
Round-bottom flask or microwave reaction vial
-
Stirring apparatus
-
Heating source (oil bath or microwave reactor)
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask or a microwave reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde derivative (1.0 mmol), and the catalyst (see Table 1 for specific examples).
-
Add the solvent (e.g., MeOH, 5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the isocyanide derivative (1.0 mmol) to the reaction mixture.
-
The reaction can be carried out under conventional heating (e.g., reflux at 60°C) or microwave irradiation (e.g., 100 W at 80°C).[5] Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Data Presentation
Table 1: Screening of Reaction Conditions for GBB-3CR Synthesis of Imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | MeOH | 60°C | 12 | 85 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ (10) | MeOH | 60°C | 12 | 92 |
| 3 | 2-Amino-5-bromopyridine | 4-Methoxybenzaldehyde | Benzyl isocyanide | Sc(OTf)₃ (10) | MeOH | 60°C | 12 | 88 |
| 4 | 2-Aminopyridine | Furfural | tert-Butyl isocyanide | InCl₃ (10) | CH₃CN | RT | 24 | 75 |
| 5 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | PBA | Water | 60°C (Ultrasound) | 2 | 86[13] |
| 6 | 2-amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | PBA | Water | 60°C (Ultrasound) | 2 | 67[13] |
This table is a composite representation based on typical GBB reaction conditions and may not reflect a single specific study.
Visualizations
Experimental Workflow for One-Pot GBB Synthesis
Caption: Workflow for the one-pot GBB synthesis of imidazo[1,2-a]pyridines.
Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives
AKT/mTOR Signaling Pathway
Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway
Caption: Modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridines.
References
- 1. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Visible Light-Induced Reactions of Imidazo[1,2-a]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anti-tumor, analgesic, and anxiolytic properties.[1] The development of efficient and sustainable methods for the functionalization of the imidazo[1,2-a]pyridine core is therefore a key focus of contemporary organic synthesis. Visible light photoredox catalysis has emerged as a powerful tool for the formation of C-C, C-N, C-O, and C-S bonds on this scaffold, offering mild reaction conditions and unique reactivity compared to traditional methods.[1] These reactions are often characterized by high regioselectivity, broad substrate scope, and good functional group tolerance.[1][2][3]
This document provides detailed application notes and experimental protocols for several key visible light-induced reactions of imidazo[1,2-a]pyridines, including C-H trifluoromethylation, C-H arylation, cross-dehydrogenative coupling, decarboxylative aminoalkylation, and C-H thiocyanation.
Key Reaction Types and Applications
Visible light-induced reactions on the imidazo[1,2-a]pyridine scaffold predominantly occur at the C3 position, which is electron-rich and susceptible to radical attack. These methodologies provide access to a wide array of functionalized derivatives with potential applications in drug discovery and development.
C3-Trifluoromethylation
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Visible light-promoted C-H trifluoromethylation of imidazo[1,2-a]pyridines offers a direct and efficient route to these valuable compounds.
C3-Arylation
The formation of biaryl structures is a cornerstone of medicinal chemistry. Photocatalytic C-H arylation allows for the direct coupling of aryl groups to the imidazo[1,2-a]pyridine core without the need for pre-functionalization, providing a more atom-economical approach.[4][5][6]
C3-Aminoalkylation
The incorporation of aminoalkyl moieties is crucial for modulating the pharmacokinetic properties of drug molecules. Visible light-induced methods, such as cross-dehydrogenative coupling and decarboxylative coupling, enable the direct formation of C-N bonds at the C3 position.[2]
C3-Thiocyanation
Thiocyanate-containing heterocycles are found in numerous biologically active natural products. Photoredox catalysis provides a mild and effective method for the direct C-H thiocyanation of imidazo[1,2-a]pyridines.[7][8][9][10]
Data Presentation: Summary of Key Reactions
| Reaction Type | Photocatalyst | Reagents | Solvent | Light Source | Yield Range | Ref. |
| C3-Trifluoromethylation | Mesityl Acridinium | CF₃SO₂Na | Dichloroethane | Blue LED | Moderate to Good | [1] |
| C3-Arylation | Chlorophyll | Aryl Diazonium Salts | Acetonitrile | White LED | Good to Excellent | [4][5][6] |
| Cross-Dehydrogenative Coupling | Rose Bengal | N-Aryl Tetrahydroisoquinolines | Toluene | Blue LED | High | [11][12][13] |
| Decarboxylative Aminoalkylation | None (Photocatalyst-free) | N-Aryl Glycines | DMSO | Blue LED | Good to High | [2] |
| C3-Thiocyanation | Eosin Y | NH₄SCN | Acetonitrile | Blue LED | High | [8][9][10] |
Experimental Protocols
Protocol 1: Visible Light-Promoted C3-Trifluoromethylation of 2-Arylimidazo[1,2-a]pyridines
This protocol is based on the work of Cui and coworkers for the metal-free C-H trifluoromethylation of imidazopyridines.[1]
Materials:
-
2-Arylimidazo[1,2-a]pyridine derivative (0.2 mmol)
-
Sodium triflinate (CF₃SO₂Na) (0.4 mmol)
-
Mesityl acridinium photocatalyst (1-5 mol%)
-
Dichloroethane (DCE) (2.0 mL)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm, 34 W)
Procedure:
-
To a Schlenk tube, add the 2-arylimidazo[1,2-a]pyridine derivative, sodium triflinate, and the mesityl acridinium photocatalyst.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add dichloroethane via syringe.
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-trifluoromethylated product.
Protocol 2: Chlorophyll-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridines
This protocol is adapted from the work of Mahdavi and coworkers, utilizing a green and abundant photocatalyst.[4][5][6]
Materials:
-
Imidazo[1,2-a]pyridine derivative (0.5 mmol)
-
Aryl diazonium tetrafluoroborate salt (0.75 mmol)
-
Chlorophyll (extracted from spinach, ~5 mol%)
-
Acetonitrile (5.0 mL)
-
Round-bottom flask with a magnetic stir bar
-
White LED light source (e.g., 20 W)
Procedure:
-
In a round-bottom flask, dissolve the imidazo[1,2-a]pyridine derivative and the aryl diazonium salt in acetonitrile.
-
Add the chlorophyll photocatalyst to the solution.
-
Stir the reaction mixture at room temperature and irradiate with a white LED lamp for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
The residue is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the 2,3-diarylimidazo[1,2-a]pyridine product.
Protocol 3: Visible Light-Promoted Cross-Dehydrogenative Coupling of Tertiary Amines with Imidazo[1,2-a]pyridines
This protocol is based on the methodology developed by Hajra and coworkers.[11][12][13]
Materials:
-
Imidazo[1,2-a]pyridine derivative (0.2 mmol)
-
N-Aryl tetrahydroisoquinoline (0.3 mmol)
-
Rose Bengal (2 mol%)
-
Toluene (2.0 mL)
-
Reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 34 W)
Procedure:
-
Combine the imidazo[1,2-a]pyridine, N-aryl tetrahydroisoquinoline, and Rose Bengal in a reaction vial.
-
Add toluene and seal the vial.
-
Place the vial before a 34 W blue LED lamp and stir the reaction mixture at room temperature under an air atmosphere.
-
After 24 hours, or upon completion as indicated by TLC, concentrate the reaction mixture.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired C3-aminoalkylated product.
Protocol 4: Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2-a]pyridines
This protocol follows the efficient and green procedure reported by Le and coworkers.[2]
Materials:
-
Imidazo[1,2-a]pyridine derivative (0.2 mmol)
-
N-Aryl glycine (0.4 mmol)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Reaction tube with a magnetic stir bar
-
Blue LED light source
Procedure:
-
In a reaction tube, dissolve the imidazo[1,2-a]pyridine and N-aryl glycine in DMSO.
-
Seal the tube and place it under irradiation from a blue LED light source at room temperature.
-
Stir the reaction mixture for the specified time (typically 12-24 hours) under an air atmosphere.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 5: Visible Light-Mediated C3-Thiocyanation of Imidazo[1,2-a]pyridines
This protocol is based on the work of Hajra's group for the metal-free thiocyanation of imidazoheterocycles.[7][8][9][10]
Materials:
-
Imidazo[1,2-a]pyridine derivative (0.2 mmol)
-
Ammonium thiocyanate (NH₄SCN) (0.4 mmol)
-
Eosin Y (2 mol%)
-
Acetonitrile (2.0 mL)
-
Reaction vial with a magnetic stir bar
-
Blue LED light source (425 nm)
Procedure:
-
To a reaction vial, add the imidazo[1,2-a]pyridine, ammonium thiocyanate, and Eosin Y.
-
Add acetonitrile and stir the mixture at room temperature under an ambient air atmosphere.
-
Irradiate the reaction with a blue LED light source.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the 3-(thiocyanato)imidazo[1,2-a]pyridine.
Visualizations
Experimental Workflow for Visible Light-Induced Reactions
Caption: A generalized experimental workflow for visible light-induced functionalization of imidazo[1,2-a]pyridines.
General Mechanism for Photoredox Catalysis
Caption: Simplified representation of oxidative and reductive quenching cycles in photoredox catalysis.
Proposed Mechanism for C3-Trifluoromethylation
Caption: A plausible reaction mechanism for the visible light-induced C3-trifluoromethylation.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalyst-free decarboxylative aminoalkylation of imidazo[1,2-a]pyridines with N-aryl glycines enabled by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Visible-light-promoted direct C3-trifluoromethylation and perfluoroalkylation of imidazopyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jchemlett.com [jchemlett.com]
- 8. Metal-Free Thiocyanation of Imidazoheterocycles through Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-Free Thiocyanation of Imidazoheterocycles through Visible Light Photoredox Catalysis. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Visible-Light-Promoted C(sp3)-C(sp2) Cross-Dehydrogenative Coupling of Tertiary Amine with Imidazopyridine. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Optimizing Suzuki Coupling for 3-Iodoimidazo[1,2-a]pyridines: A Technical Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, when working with specific heterocyclic scaffolds like 3-iodoimidazo[1,2-a]pyridines, optimizing reaction conditions is crucial to achieving high yields and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed. | Ensure the use of a fresh, high-quality palladium catalyst. For imidazo[1,2-a]pyridines, Pd(PPh₃)₄ has been shown to be effective.[1] Consider using a pre-catalyst that is activated in situ. |
| Inefficient Ligand: The phosphine ligand may not be suitable for the specific substrate. | While tetrakis(triphenylphosphine)palladium(0) is a common choice, for challenging couplings involving nitrogen-containing heterocycles, consider using bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos. | |
| Inappropriate Base: The chosen base may not be strong enough to facilitate the transmetalation step effectively. | For 3-iodoimidazo[1,2-a]pyridines, strong inorganic bases such as NaOH, Ba(OH)₂, or Na₂CO₃ have been reported to provide optimized yields.[1] | |
| Poor Solvent Choice: The solvent may not be optimal for solubility of reagents or for the catalytic cycle. | Dimethoxyethane (DME) and tetrahydrofuran (THF) are recommended solvents for this reaction, often leading to improved yields and shorter reaction times.[1][2] | |
| Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction. | |
| Formation of Side Products | Homocoupling of Boronic Acid: Two molecules of the boronic acid react to form a biaryl byproduct. | This is often exacerbated by the presence of oxygen. Ensure rigorous degassing. Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses should be avoided. |
| Protodeboronation: The boronic acid is converted back to the corresponding arene before it can couple with the halide. | This can be an issue with certain boronic acids. Using anhydrous solvents and ensuring the base is not excessively hydrolytic can help. In some cases, using a boronic ester (e.g., pinacol ester) can increase stability. | |
| Dehalogenation of the Starting Material: The iodo group is replaced by a hydrogen atom. | This can sometimes occur as a side reaction. Optimizing the reaction time and temperature can help to minimize this. Ensure the boronic acid is of high purity and reactive. | |
| Difficulty in Product Purification | Residual Palladium: The final product is contaminated with palladium residues. | After the reaction, a filtration through a pad of Celite® can help to remove the bulk of the palladium. For more persistent contamination, treatment with a scavenger resin or recrystallization may be necessary. |
| Boronic Acid-Related Impurities: Unreacted boronic acid or its byproducts are present in the final product. | A basic aqueous wash of the organic extract can often remove unreacted boronic acid. Column chromatography is typically effective for separating the desired product from other impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the Suzuki coupling of a novel 3-iodoimidazo[1,2-a]pyridine?
A1: A good starting point is to use Pd(PPh₃)₄ as the catalyst, a strong inorganic base such as Na₂CO₃ or NaOH, and DME as the solvent.[1][2] These conditions have been reported to provide good to excellent yields for a range of 2-substituted-3-iodoimidazo[1,2-a]pyridines.
Q2: How does the substituent at the 2-position of the imidazo[1,2-a]pyridine ring affect the reaction?
A2: The nature of the substituent at the 2-position can significantly influence the reactivity of the 3-iodoimidazo[1,2-a]pyridine. Electron-donating or electron-withdrawing groups can affect the electron density at the C3 position and, consequently, the ease of oxidative addition in the catalytic cycle. It is often necessary to screen reaction conditions for each new substrate.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Increasing the reaction temperature can often accelerate the reaction. However, be cautious as higher temperatures can also lead to catalyst decomposition and the formation of side products. Alternatively, using a more active catalyst system, such as one with a more electron-rich and bulky phosphine ligand, can enhance the rate of the catalytic cycle. The choice of a stronger base can also lead to shorter reaction times.[2]
Q4: Is it necessary to use anhydrous solvents?
A4: While some Suzuki coupling reactions can tolerate small amounts of water, for optimal and reproducible results, especially when dealing with sensitive substrates or trying to minimize side reactions like protodeboronation, it is highly recommended to use anhydrous and degassed solvents.
Q5: What is the typical catalyst loading for this reaction?
A5: Catalyst loading can vary depending on the specific substrates and reaction conditions. A typical starting point is in the range of 1-5 mol% of the palladium catalyst. For challenging couplings, a higher catalyst loading may be necessary, but it is always advisable to first optimize other parameters like ligand, base, and solvent.
Data Presentation
The following table summarizes the effect of different bases and solvents on the Suzuki coupling of 2-substituted-3-iodoimidazo[1,2-a]pyridines with arylboronic acids, based on literature findings.
| 2-Substituent | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenyl | Phenylboronic acid | Pd(PPh₃)₄ | NaOH | DME | 95 | [2] |
| Phenyl | Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME | 92 | [2] |
| Phenyl | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 85 | [2] |
| Methyl | Phenylboronic acid | Pd(PPh₃)₄ | NaOH | DME | 90 | [2] |
| H | Phenylboronic acid | Pd(PPh₃)₄ | NaOH | DME | 88 | [2] |
| Phenyl | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF | 80 | [1] |
Experimental Protocols
General Procedure for the Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridines:
A flame-dried Schlenk flask is charged with the 3-iodoimidazo[1,2-a]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol). The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. Anhydrous, degassed solvent (e.g., DME, 5 mL) is then added via syringe. The mixture is stirred for 10-15 minutes to ensure dissolution and further degassing. Finally, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is added under a positive pressure of the inert gas. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines.
Caption: Troubleshooting logic for optimizing Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines.
References
Technical Support Center: Improving Yields in Buchwald-Hartwig Amination of Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Buchwald-Hartwig amination of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why are bromopyridines challenging substrates in Buchwald-Hartwig amination?
A1: Bromopyridines can be challenging substrates for several reasons. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This coordination can hinder the desired catalytic cycle. Additionally, the electron-deficient nature of the pyridine ring can influence the reaction's success.[1]
Q2: What is the general mechanism of the Buchwald-Hartwig amination?
A2: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][4][5] The cycle generally consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the bromopyridine, inserting itself into the carbon-bromine bond to form a Pd(II) complex.[4][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.[7]
-
Reductive Elimination: The desired carbon-nitrogen bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3][4][6]
Q3: What are the most common side reactions, and how can they be minimized?
A3: A primary side reaction is hydrodehalogenation , where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][8] This can be minimized by:
-
Optimizing the base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[8]
-
Lowering the reaction temperature: Higher temperatures can sometimes promote side reactions.[8]
-
Screening ligands: Some ligands are less prone to promoting hydrodehalogenation.[8]
Another potential side reaction is β-hydride elimination , especially with primary amines, which can also lead to the hydrodehalogenated arene and an imine byproduct.[3][9] The choice of a bulky ligand can often suppress this pathway.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species.[1][8] |
| Catalyst Inhibition | The pyridine nitrogen can inhibit the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to prevent this.[1][4] |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Typical temperatures range from 80-110 °C.[7][8] |
| Poor Reagent/Solvent Quality | Use anhydrous, degassed solvents and ensure the purity of all reagents. Impurities can poison the catalyst.[1] |
| Insufficient Base Strength | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[8] For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[8] |
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step |
| Inappropriate Base | Switch to a weaker or more sterically hindered base (e.g., from NaOtBu to Cs₂CO₃).[8] |
| High Reaction Temperature | Reduce the reaction temperature. |
| Ligand Choice | Screen different phosphine ligands. Some ligands are known to minimize hydrodehalogenation.[8][10] |
| Hydride Sources | Ensure all reagents and solvents are pure and free from potential hydride sources.[1] |
Data Presentation: Reaction Parameter Comparison
The following tables provide a summary of common reaction parameters and their effects, derived from literature on the amination of bromo-heterocycles. These serve as a starting point for optimization.
Table 1: Effect of Base on Yield
| Base | Typical Concentration (equiv.) | Common Solvents | Notes |
| NaOtBu | 1.5 - 2.0 | Toluene, Dioxane | Strong base, generally leads to faster reactions.[8] May not be suitable for base-sensitive substrates. |
| Cs₂CO₃ | 1.5 - 2.0 | Toluene, Dioxane | Weaker inorganic base, good for base-sensitive functional groups.[8][11] May require higher temperatures. |
| K₃PO₄ | 1.5 - 2.0 | Toluene, Dioxane | Another common weaker inorganic base.[8] |
| LiHMDS | 1.5 - 2.5 | Toluene, THF | Strong base, can be effective.[7] |
Table 2: Common Solvents and Their Properties
| Solvent | Typical Reaction Temperature | Notes |
| Toluene | 80 - 110 °C | A common and effective solvent for Buchwald-Hartwig aminations.[8] |
| 1,4-Dioxane | 80 - 110 °C | Another frequently used and effective solvent.[8] |
| Tetrahydrofuran (THF) | 65 - 80 °C | Can also be used, but may sometimes result in lower yields.[8] |
Table 3: Selection of Palladium Catalysts and Ligands
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ / Pd(OAc)₂ | XPhos, SPhos, RuPhos | 1 - 5 | Bulky, electron-rich monophosphine ligands are often effective for challenging substrates like bromopyridines.[1] |
| XPhos Pd G3 | (Integrated) | 1 - 5 | Pre-catalysts offer more reliable generation of the active Pd(0) species.[8] |
| Pd-NHC Complexes | (Integrated) | 1 - 5 | N-heterocyclic carbene (NHC) ligands can offer high stability and activity.[12] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv.)
-
Amine (1.1 - 1.5 equiv.)
-
Palladium catalyst/pre-catalyst (1-5 mol%)
-
Phosphine ligand (if not using a pre-catalyst, 2-10 mol%)
-
Base (1.5 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Oven-dried Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand (if applicable), and the base.[1]
-
Reagent Addition: Add the bromopyridine to the Schlenk tube. Seal the tube, then evacuate and backfill with an inert gas (repeat this cycle three times).[7]
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine.[1][7]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1][7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.[7]
-
Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low yields.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of 3-substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of 3-substituted imidazo[1,2-a]pyridines.
Q1: Why am I getting poor regioselectivity with a mixture of 2- and 3-substituted products?
A1: Achieving C3 regioselectivity is a primary challenge in imidazo[1,2-a]pyridine synthesis.[1] The formation of 2-substituted or 2,3-disubstituted isomers often occurs.
-
Troubleshooting Steps:
-
Choice of Starting Materials: The traditional condensation of 2-aminopyridines with α-haloketones can sometimes lead to mixtures.[2] Consider synthetic routes specifically designed for C3-substitution, such as those using formimidamide chemistry or specific multi-component reactions (MCRs) that favor C3 functionalization.[3][4]
-
Reaction Conditions: The choice of base and solvent can significantly influence the reaction pathway. For instance, in some protocols, the use of a non-nucleophilic base is crucial to prevent side reactions.
-
Mechanism Consideration: The reaction may proceed through different intermediates. For example, initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization is the desired pathway for many C3-substituted products. Conditions that favor alternative pathways, such as direct reaction at the exocyclic amine, can lead to different isomers.
-
Q2: My reaction yield is very low. What are the common causes?
A2: Low yields can stem from several factors, from reagent quality to incomplete cyclization of intermediates.
-
Troubleshooting Steps:
-
Incomplete Cyclization: An intermediate quaternary ammonium salt may form but fail to cyclize.[3] This can sometimes be addressed by changing the base or increasing the reaction temperature. For example, some reactions require a base to activate a benzylic carbon to facilitate the cyclization step.[3]
-
Anhydrous Conditions: Moisture can interfere with certain reactions, especially those involving sensitive reagents or catalysts. Ensuring strictly anhydrous conditions can be critical for suppressing side reactions and improving yields.[3][5]
-
Reagent Stability: α-halo ketones and other reactive starting materials can be unstable. Use freshly prepared or purified reagents. Conventional methods using these reagents often face drawbacks like the use of hazardous solvents and high costs.[6]
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Both insufficient and excessive heating can lead to lower yields due to incomplete reaction or product decomposition. Some modern one-pot methods are completed in as little as 1.5-4.5 hours.[7]
-
Q3: I'm observing an unexpected side product. What could it be?
A3: Besides isomeric impurities, other side products like dimers or products from undesired tandem reactions can form.
-
Troubleshooting Steps:
-
Characterize the Impurity: Isolate and characterize the side product using NMR, MS, etc. This will provide clues about the undesired reaction pathway.
-
Review the Mechanism: Consider possible side reactions based on your starting materials and reagents. For example, in syntheses involving sodium cyanide, dimer and Mannich products have been characterized as side-products.[8]
-
Adjust Stoichiometry: An incorrect ratio of reactants can lead to side reactions. Carefully control the stoichiometry of the 2-aminopyridine and the electrophile.
-
Q4: The purification of my final 3-substituted product is difficult. Any suggestions?
A4: Purification can be challenging due to the similar polarity of the desired product and byproducts (e.g., isomeric impurities or starting materials).
-
Troubleshooting Steps:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) is often effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Derivatization: In difficult cases, consider a temporary derivatization of the product to alter its polarity, facilitate separation, and then remove the protecting group.
-
Data Presentation: Optimizing Reaction Conditions
The choice of reaction parameters is critical for success. The following table summarizes the effect of different bases and solvents on the yield of a model reaction for synthesizing 3-substituted imidazo[1,2-a]pyridines via formimidamide chemistry.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOH (1) | H₂O | Room Temp | 0.5 | 41 | [5] |
| 2 | NaOH (1) | THF | Room Temp | 1 | 35 | [5] |
| 3 | DABCO (1) | THF | 65 | 12 | Trace | [5] |
| 4 | DBU (1) | THF | 65 | 12 | Trace | [5] |
| 5 | KOtBu (1) | THF | 65 | 2 | 16 | [5] |
| 6 | NaH (1) | THF | 65 | 0.5 | 23 | [5] |
| 7 | NaH (2) | THF | 65 | 0.5 | 44 | [5] |
| 8 | NaH (2) | DMF | 65 | 0.5 | 20 | [5] |
As shown, for this specific transformation, using 2 equivalents of NaH in THF at 65°C provided the optimal yield.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
This protocol is adapted from a regiospecific one-pot approach.[7]
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted 2-aminopyridine (1.0 mmol) and the corresponding 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane derivative (1.0 mmol) in 1,2-dichloroethane (10 mL).
-
Reflux: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials have been consumed (typically 1.5–2.5 hours).
-
Cooling and Base Addition: Cool the reaction mixture to room temperature.
-
Work-up: Add powdered potassium hydroxide (3.3 mmol) to the solution and stir vigorously for 30 minutes.
-
Filtration: Filter the solid precipitate and wash it with chloroform.
-
Purification: Combine the organic filtrates, concentrate under reduced pressure, and purify the crude residue by silica gel column chromatography to yield the pure 3-substituted product.
Protocol 2: Three-Component Aza-Friedel–Crafts Reaction
This protocol describes a Lewis-acid catalyzed, three-component method for C3-alkylation.[9]
-
Reaction Setup: To a vial, add the 2-substituted imidazo[1,2-a]pyridine (0.2 mmol), the desired aldehyde (0.3 mmol), the cycloamine (e.g., morpholine, 0.4 mmol), Y(OTf)₃ (0.04 mmol), and toluene (1.0 mL).
-
Heating: Stir the reaction mixture at 110 °C for 12 hours in a sealed vial.
-
Quenching: After completion (monitored by TLC), cool the mixture to room temperature. Quench the reaction by adding water (15 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C3-alkylated imidazo[1,2-a]pyridine.
Visualizations
References
- 1. C3 regioselectivity: a major constraint in the drug development with imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Zolpidem - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Side-Product Formation in Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to side-product formation during the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for imidazo[1,2-a]pyridines?
A1: The most prevalent methods include the condensation of 2-aminopyridines with α-haloketones (the classic Tschitschibabin reaction), and various multicomponent reactions (MCRs), with the Groebke-Blackburn-Bienaymé (GBB) reaction being a prominent example.[1][2] The GBB reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, offering a highly efficient and atom-economical route to diverse imidazo[1,2-a]pyridine derivatives.[3]
Q2: What are the typical side-products encountered in imidazo[1,2-a]pyridine synthesis?
A2: Common side-products include regioisomers (especially when using substituted aminopyrimidines), uncyclized Schiff base intermediates, and adducts formed from the reaction of intermediates with nucleophilic solvents.[4][5] Under certain oxidative conditions, N-oxides and dimerization products can also be observed, although these are less commonly reported in standard GBB or Tschitschibabin conditions.
Q3: How can I minimize the formation of the uncyclized Schiff base intermediate in a Groebke-Blackburn-Bienaymé (GBB) reaction?
A3: The formation of the Schiff base as a side-product is often due to its instability, particularly when using aliphatic aldehydes.[3] To minimize its accumulation, it is recommended to use a slight excess of the 2-aminopyridine component. Additionally, ensuring anhydrous reaction conditions and using an appropriate acid catalyst can drive the reaction towards the cyclized product.
Q4: Are there specific catalysts that are recommended for the GBB reaction to improve yield and reduce side-products?
A4: Yes, various Lewis and Brønsted acids are used to catalyze the GBB reaction. Scandium(III) triflate (Sc(OTf)₃) and p-toluenesulfonic acid (TsOH) are commonly employed and have shown good performance.[6] Gadolinium(III) triflate (Gd(OTf)₃) has also been identified as a cost-effective and efficient alternative to Sc(OTf)₃.[4] The choice of catalyst can significantly impact the reaction rate and selectivity, so optimization is often necessary for a specific set of substrates.
Troubleshooting Guide
Issue 1: Low Yield and a Mixture of Isomers in the Final Product
Possible Cause: When using substituted 2-aminopyrimidines or other unsymmetrical aminoazines, the cyclization can occur on either of the ring nitrogens, leading to the formation of regioisomers. This is a common issue that can significantly lower the yield of the desired product.
Suggested Solutions:
-
Chromatographic Separation: Regioisomers often have slightly different polarities and can be separated by column chromatography on silica gel. Methodical optimization of the eluent system is crucial. For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Reaction Condition Optimization: The regioselectivity can sometimes be influenced by the choice of solvent and catalyst. Experimenting with different solvents of varying polarity and a range of Lewis or Brønsted acid catalysts can help favor the formation of one isomer over the other.
-
Structural Modification: In some cases, modifying the substituents on the starting materials can introduce steric or electronic biases that favor the formation of the desired regioisomer.
Issue 2: Presence of a Persistent Impurity with a Mass Corresponding to the Schiff Base Intermediate
Possible Cause: The reaction has stalled at the intermediate Schiff base, which is formed from the condensation of the 2-aminopyridine and the aldehyde. This is more common with less reactive or sterically hindered substrates, or when using aliphatic aldehydes which can form less stable Schiff bases.[3]
Suggested Solutions:
-
Increase Catalyst Loading: A higher concentration of the acid catalyst can promote the subsequent cyclization step.
-
Change the Solvent: The use of a less nucleophilic solvent, such as trifluoroethanol, can prevent the formation of solvent adducts with the Schiff base and favor the desired intramolecular cyclization. Protic solvents like methanol, however, have been shown to act as co-catalysts in some cases, so solvent screening is recommended.[5]
-
Use a Dehydrating Agent: Adding a dehydrating agent like trimethyl orthoformate can help to drive the initial imine formation to completion and may facilitate the subsequent cyclization.[7]
Issue 3: Low Overall Yield Despite Full Consumption of Starting Materials
Possible Cause: This can be due to the formation of multiple, difficult-to-separate side-products or decomposition of the product under the reaction conditions. One possibility is the formation of byproducts from the reaction of intermediates with nucleophilic solvents. This is particularly problematic with electron-poor aminoazoles.[4]
Suggested Solutions:
-
Solvent Selection: As mentioned, switching to a less nucleophilic solvent can be beneficial.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Prolonged reaction times or high temperatures can sometimes lead to product degradation. Monitoring the reaction by TLC or LC-MS can help to identify the optimal endpoint.
-
Purification Strategy: Re-evaluate the purification strategy. It's possible that the desired product is being lost during workup or chromatography.
Quantitative Data on Reaction Optimization
The following tables summarize the impact of different catalysts and solvents on the yield of imidazo[1,2-a]pyridines in the Groebke-Blackburn-Bienaymé reaction.
Table 1: Effect of Catalyst on the GBB Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | None | Methanol | RT | 16 | Trace |
| 2 | Sc(OTf)₃ (10) | Methanol | RT | 16 | 67 |
| 3 | TsOH (10) | Methanol | RT | 16 | 62 |
| 4 | Gd(OTf)₃ (5) | Methanol | 150°C (MW) | 0.5 | 94 |
| 5 | La(OTf)₃ (5) | Methanol | 150°C (MW) | 0.5 | 70 |
| 6 | Yb(OTf)₃ (5) | Methanol | 150°C (MW) | 0.5 | 85 |
Data compiled from multiple sources for a model reaction using 2-aminopyridine, benzaldehyde, and an isocyanide.[4][6]
Table 2: Effect of Solvent on the GBB Reaction Catalyzed by p-Toluenesulfonic Acid (PTSA)
| Entry | Solvent | Dielectric Constant (ε) | Temperature | Time (h) | Conversion (%) |
| 1 | Toluene | 2.4 | 25°C | 12 | 0 |
| 2 | Dichloromethane | 9.1 | 25°C | 12 | 15 |
| 3 | Acetonitrile | 37.5 | 25°C | 12 | 56 |
| 4 | Ethanol | 24.5 | 25°C | 12 | 72 |
| 5 | Methanol | 32.7 | 25°C | 6 | 94 |
Data adapted from a study on the role of solvents in the GBB reaction.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction
This protocol describes a general method for the synthesis of 3-amino-imidazo[1,2-a]pyridines using a Lewis acid catalyst.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (5 mL)
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminopyridine, the aldehyde, and Sc(OTf)₃.
-
Add methanol and stir the mixture at room temperature to dissolve the solids.
-
Add the isocyanide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine derivative.
Protocol 2: Chromatographic Separation of Regioisomers
This protocol provides a general guideline for the separation of regioisomeric imidazo[1,2-a]pyrimidine products using flash column chromatography.
Materials:
-
Crude reaction mixture containing regioisomers
-
Silica gel (230-400 mesh)
-
Solvents for elution (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
Procedure:
-
TLC Analysis: Carefully analyze the crude mixture by TLC using various solvent systems to find an eluent that provides good separation between the two isomer spots. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material.
-
Loading the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the solvent system determined from the TLC analysis. A gradient elution, where the polarity of the solvent is gradually increased, is often effective. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure isomers.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.
Visualizations
Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.
Caption: Formation of regioisomers as side-products.
Caption: A workflow for troubleshooting imidazo[1,2-a]pyridine synthesis.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Purification of Polar Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of polar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar heterocyclic compound?
A1: The ideal starting point depends on the compound's specific properties, particularly its polarity and solubility.
-
For moderately polar compounds soluble in organic solvents: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a versatile first choice. Begin with a C18 column and a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid (TFA).
-
For highly polar, water-soluble compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable. A column with a polar stationary phase (e.g., amide, silica, or zwitterionic) and a mobile phase gradient from high organic content (e.g., 95% acetonitrile) to a higher aqueous content is a good starting point.[1][2][3][4]
Q2: My polar heterocyclic amine shows poor retention and elutes in the solvent front during reversed-phase chromatography. What should I do?
A2: This is a common issue with highly polar compounds on traditional C18 columns. Here are several strategies to improve retention:
-
Switch to HILIC: HILIC is an excellent alternative for separating polar compounds that show little to no retention in reversed-phase chromatography.[1][2][3][4][5] It utilizes a polar stationary phase with a mobile phase high in organic solvent.
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar analytes compared to traditional C18 columns.[1]
-
Increase the Aqueous Content of the Mobile Phase: For standard C18 columns, increasing the water content can enhance retention. However, be cautious of "phase collapse" which can occur with very high water content on some C18 columns, leading to a loss of retention.[1]
Q3: I am observing significant peak tailing when purifying my basic heterocyclic amine on a silica gel column. How can I improve the peak shape?
A3: Peak tailing for basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive like triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide (typically 0.1-1%) can neutralize the acidic silanol groups and significantly improve peak shape.[1][6]
-
Use an Alternative Stationary Phase:
Q4: My polar heterocyclic compound is unstable on silica gel. What are my purification options?
A4: If your compound degrades on silica, it is crucial to use a more inert stationary phase or a different purification technique.
-
Reversed-Phase Chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.
-
Ion-Exchange Chromatography: This technique separates compounds based on charge and can be performed under mild pH conditions.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying unstable compounds as it avoids interaction with stationary phases.
Q5: When should I consider using Ion-Exchange Chromatography (IEC) for my polar heterocyclic compound?
A5: Ion-exchange chromatography is ideal for polar heterocyclic compounds that carry a net positive or negative charge.[7][8]
-
Cation-exchange chromatography is used for positively charged molecules (e.g., protonated basic heterocycles). The stationary phase is negatively charged.[7]
-
Anion-exchange chromatography is used for negatively charged molecules (e.g., deprotonated acidic heterocycles). The stationary phase is positively charged.[7]
IEC is particularly useful for separating compounds from a complex mixture with differing charge states.[9]
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Retention in Reversed-Phase | Compound is too polar for the stationary phase. | Switch to a HILIC column.[1][2][3][4][5] Use a polar-endcapped or polar-embedded reversed-phase column.[1] Increase the aqueous percentage of the mobile phase (use with caution to avoid phase collapse).[1] |
| Strong Retention/No Elution in Normal-Phase | Compound is too polar and binds irreversibly to the silica. | Switch to HILIC, which uses a polar stationary phase but with a reversed-phase type eluent.[10] Use a more polar mobile phase, such as methanol or a mixture of dichloromethane/methanol with a small amount of ammonium hydroxide for basic compounds.[2] |
| Peak Tailing (especially for basic compounds) | Strong interaction with acidic silanol groups on silica. Secondary interactions with the stationary phase. | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase.[1][6] Use a less acidic stationary phase like alumina or a bonded phase (amino, cyano).[1][6] In HILIC, ensure proper buffer concentration to mask secondary interactions.[11] |
| Co-elution of Compound and Impurities | Insufficient resolution between components. | Optimize the mobile phase gradient; a shallower gradient can improve separation.[12] Change the stationary phase to one with a different selectivity (e.g., from C18 to a phenyl-hexyl or PFP column in reversed-phase, or from silica to an amide phase in HILIC).[3] |
| Low Recovery from the Column | Compound is irreversibly adsorbed onto the stationary phase. Compound degradation on the column. | For basic compounds on silica, add a basic modifier to the eluent. If degradation is suspected, switch to a more inert stationary phase (e.g., reversed-phase) or a different technique like recrystallization. |
| Poor Peak Shape in HILIC | Mismatch between injection solvent and mobile phase. Insufficient column equilibration. | The injection solvent should be as close as possible to the initial mobile phase conditions (high organic content).[13][14] Ensure adequate column equilibration between injections (at least 10 column volumes) to re-establish the water layer on the stationary phase.[11][13] |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is supersaturated. | Reduce the solvent volume by evaporation and allow it to cool again.[3][15] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9][16] |
| Oiling Out (Compound separates as a liquid) | The compound's melting point is lower than the solvent's boiling point. The solution is too concentrated or cooled too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[3][9] Consider using a solvent with a lower boiling point. |
| Low Yield of Crystals | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution.[15][16] Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent the compound from crystallizing in the funnel.[9] |
Data Presentation: Comparison of Purification Techniques
The following table summarizes the general performance of different purification techniques for polar heterocyclic compounds. The values are typical estimates and can vary significantly based on the specific compound and experimental conditions.
| Purification Technique | Typical Purity | Typical Yield | Solvent Consumption | Key Advantages | Common Challenges |
| Normal-Phase Chromatography (Silica) | >95% | 60-90% | High | Good for moderately polar, non-ionic compounds. | Strong retention and tailing of very polar and basic compounds.[2] |
| Reversed-Phase Chromatography (C18) | >95% | 70-95% | Moderate to High | Widely applicable; good for moderately polar compounds. | Poor retention of highly polar compounds.[1][3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | >98% | 80-95% | Moderate | Excellent for retaining and separating highly polar and hydrophilic compounds.[2][3][4][5] | Requires careful control of mobile phase water content and column equilibration.[11][13] |
| Ion-Exchange Chromatography (IEC) | >98% | 75-90% | Moderate | Highly selective for charged molecules; operates under mild conditions.[7][8] | Only applicable to ionizable compounds; can be sensitive to buffer conditions. |
| Recrystallization | >99% | 50-85% | Low to Moderate | Can provide very high purity; scalable. | Finding a suitable solvent can be challenging; not suitable for all compounds.[6] |
Experimental Protocols
HILIC for the Purification of a Polar Pyridine Derivative
This protocol provides a general procedure for the purification of a polar pyridine derivative using HILIC.
-
Column Selection: Choose a HILIC stationary phase such as silica, amide, or zwitterionic phase. A standard silica column can also be used in HILIC mode.
-
Mobile Phase Preparation:
-
Solvent A: Water with 10 mM ammonium formate (or another volatile buffer compatible with your detection method).
-
Solvent B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 95:5 acetonitrile:water) to ensure good peak shape.[13][14]
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% B) for at least 10-20 column volumes to ensure a stable water layer on the stationary phase.[11][13]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 95% B (isocratic)
-
2-15 min: Linear gradient from 95% to 60% B.
-
15-17 min: Hold at 60% B.
-
17-18 min: Return to 95% B.
-
18-25 min: Re-equilibration at 95% B.
-
-
-
Fraction Collection and Analysis: Collect fractions and analyze by a suitable method (e.g., TLC or LC-MS) to identify the pure fractions.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Ion-Exchange Chromatography for a Charged Imidazole Derivative
This protocol outlines the purification of a positively charged imidazole derivative using cation-exchange chromatography.
-
Resin Selection: Choose a strong or weak cation exchange resin (e.g., sulfopropyl (SP) or carboxymethyl (CM) functionalized resin, respectively).
-
Buffer Preparation:
-
Binding Buffer: A buffer with a pH at least one unit below the pKa of the imidazole nitrogen to ensure it is protonated and positively charged (e.g., 20 mM MES buffer, pH 6.0).
-
Elution Buffer: The binding buffer containing a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Packing and Equilibration: Pack the resin into a column and equilibrate with 5-10 column volumes of binding buffer until the pH and conductivity of the eluate match the buffer.[9][17]
-
Sample Loading: Dissolve the sample in the binding buffer and load it onto the column. The flow rate should be slow enough to allow for binding.
-
Washing: Wash the column with several column volumes of binding buffer to remove any unbound impurities.
-
Elution: Elute the bound compound using a linear salt gradient from 0% to 100% elution buffer over 10-20 column volumes. Alternatively, a step gradient can be used.[17]
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of the target compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Desalting: The fractions containing the pure compound will have a high salt concentration. Desalting can be performed by dialysis, size-exclusion chromatography, or reversed-phase chromatography.
Recrystallization of a Polar Heterocyclic Compound
This protocol describes a general procedure for purifying a solid polar heterocyclic compound by recrystallization.
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15][18][19][20][21] Test the solubility of a small amount of the crude material in various polar solvents (e.g., ethanol, methanol, water, isopropanol, acetone) both at room temperature and at their boiling points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[15]
-
Decoloration (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Mandatory Visualizations
Caption: Decision workflow for selecting a primary purification technique.
Caption: Troubleshooting workflow for poor peak shape in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. research.fredhutch.org [research.fredhutch.org]
- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. HILIC Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. How to Avoid Common Problems with HILIC Methods [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. blog.organomation.com [blog.organomation.com]
- 17. chromtech.com [chromtech.com]
- 18. mt.com [mt.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Overcoming Challenges in Cross-Coupling Reactions of Electron-Deficient Aryl Bromides
This technical support center is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with electron-deficient aryl bromides. Here, you will find practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your synthetic strategies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cross-coupling of electron-deficient aryl bromides, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inappropriate Catalyst/Ligand System: The chosen palladium catalyst or phosphine ligand may not be suitable for activating the electron-deficient aryl bromide. | - Screen Different Ligands: For Suzuki reactions, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] For Buchwald-Hartwig aminations, RuPhos can be effective for challenging, electron-deficient anilines.[1] - Use a More Active Catalyst: N-heterocyclic carbene (NHC) palladium complexes can be highly effective for Heck reactions.[2] |
| Incorrect Base: The strength and type of base are crucial. Standard bases like sodium carbonate may be insufficient. | - Test Stronger Inorganic Bases: For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[3] - Consider Non-Nucleophilic Organic Bases: For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can be used, but substrate compatibility must be considered.[1] | |
| Suboptimal Solvent: The solvent plays a critical role in catalyst solubility and reactivity. | - Solvent Screening: For Suzuki reactions, a mixture of toluene and water (10:1) is a common starting point.[1] For Buchwald-Hartwig aminations, toluene is often favored.[4] For Sonogashira couplings, aqueous or alcohol solvents can be effective.[5] | |
| Significant Dehalogenation | Hydride Formation: This common side reaction involves the replacement of the bromine atom with hydrogen. Strong bases can sometimes promote pathways that lead to hydride formation. | - Use a Milder Base: Switching to a weaker base like potassium carbonate or potassium fluoride can be beneficial.[3] - Solvent Choice: Ensure the solvent is anhydrous and deoxygenated, as water or other protic sources can contribute to dehalogenation. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid partner. | - Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment. |
| Glaser-Hay Coupling (Sonogashira) | Copper-Mediated Alkyne Dimerization: This is a common side reaction in copper-catalyzed Sonogashira couplings. | - Use Copper-Free Conditions: Several protocols have been developed that avoid the use of a copper co-catalyst, which can eliminate this side reaction.[5][6] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of an electron-deficient aryl bromide is sluggish. What are the first parameters I should adjust?
A1: For sluggish Suzuki reactions with electron-deficient aryl bromides, the first parameters to optimize are typically the base and the ligand. Electron-deficient aryl bromides are more susceptible to side reactions, and a carefully chosen base can improve the rate of the desired reaction while minimizing these. Consider switching from weaker bases like sodium carbonate to stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] Additionally, employing bulky, electron-rich phosphine ligands like SPhos or XPhos can enhance the catalytic activity towards these challenging substrates.
Q2: I am observing significant amounts of the dehalogenated starting material in my Buchwald-Hartwig amination. How can I prevent this?
A2: Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides. To minimize this, consider the following:
-
Base Selection: Use a base that is strong enough to deprotonate the amine but does not promote hydride formation. Sodium tert-butoxide (NaOtBu) is a common choice, but if dehalogenation persists, a weaker base might be necessary, though this could slow down the reaction.
-
Ligand Choice: Bulky, electron-rich ligands can often favor the desired reductive elimination pathway over dehalogenation.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation pathway.
Q3: For a Heck reaction with an electron-deficient aryl bromide, is a phosphine-free catalyst system a viable option?
A3: Yes, phosphine-free catalyst systems can be highly effective for Heck reactions of electron-deficient aryl bromides. N-heterocyclic carbene (NHC) palladium complexes, for example, have shown high activity and stability in these reactions.[2] These catalysts can sometimes offer advantages in terms of air and moisture stability compared to some phosphine-based systems.
Q4: Can I perform a Sonogashira coupling on an electron-deficient aryl bromide without a copper co-catalyst?
A4: Absolutely. In fact, for electron-deficient aryl bromides, copper-free Sonogashira conditions are often preferred to avoid the common side reaction of Glaser-Hay alkyne homocoupling.[5][6] These protocols typically rely on a palladium catalyst and a suitable ligand in the presence of a base.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various cross-coupling reactions of electron-deficient aryl bromides, providing a basis for comparison and optimization.
Table 1: Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 | [7] |
| PdCl₂ | None | NaOH | H₂O | 80 | 92 | [8] |
Table 2: Buchwald-Hartwig Amination of 4-Bromobenzonitrile with Aniline
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 95 | [1] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 90 | [9] |
| PdCl₂(P(o-Tolyl)₃)₂ | NaOtBu | Toluene | 100 | 85 | [4] |
Table 3: Heck Coupling of 4-Bromoacetophenone with Styrene
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | NHC | K₂CO₃ | DMF/H₂O | 80 | 95 | [2] |
| Pd(OAc)₂ | dppp | K₂CO₃ | DMA | 140 | 79 | [10] |
| Pd(dba)₂ | P(t-Bu)₃·HBF₄ | Et₃N | DMF | 100 | 82 | [10] |
Table 4: Sonogashira Coupling of 4-Bromobenzonitrile with Phenylacetylene
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(CH₃CN)₂ | Cyclopropylphosphine | Et₃N | H₂O (with PTS) | RT | 96 | [6] |
| Pd(OAc)₂ | None | DBU | MeCN | 100-120 | >90 | [11] |
| PdCl₂/PPh₃ | Et₃N | H₂O | 50 | >90 | [12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the electron-deficient aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add the electron-deficient aryl bromide (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-120 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for a typical cross-coupling reaction.
Caption: A logical troubleshooting flowchart for optimizing cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 12. DSpace [repository.kaust.edu.sa]
Technical Support Center: Catalyst Selection for C-N Bond Formation with Hindered Amines
Welcome to the technical support center for C-N bond formation with hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the C-N coupling of hindered amines, offering systematic solutions to improve your reaction outcomes.
Issue 1: Low to No Product Yield
Possible Causes & Solutions
-
Inappropriate Ligand Selection: The choice of ligand is critical when working with sterically hindered amines. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Suboptimal Base: The base plays a crucial role in deprotonating the amine. Strong, non-nucleophilic bases are generally preferred, but can be incompatible with sensitive functional groups.[1][4]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Pre-catalysts are often more stable and generate the active catalyst in situ.
-
Poor Solubility: Insolubility of reagents can significantly hinder reaction rates.
Issue 2: Significant Hydrodehalogenation of the Aryl Halide
Possible Causes & Solutions
-
Formation of Palladium-Hydride Species: This is a common side reaction that leads to the reduction of the aryl halide.[8]
-
Recommendation 1 (Ligand Modification): This is often the most effective strategy. Switching to a more sterically hindered ligand can promote the desired reductive elimination over the hydrodehalogenation pathway.[8]
-
Recommendation 2 (Base and Solvent Choice): Avoid solvents that can act as hydride sources, such as alcohols.[8] Using non-polar aprotic solvents like toluene is generally recommended. The choice of base can also influence this side reaction; screening different bases may be necessary.[8]
-
Recommendation 3 (Temperature): Lowering the reaction temperature may slow down the decomposition pathway leading to hydrodehalogenation.[8]
-
Issue 3: β-Hydride Elimination with Secondary Alkylamines
Possible Causes & Solutions
-
Competitive Side Reaction: This is a common challenge when using secondary alkylamines, leading to the formation of an imine and the reduced arene.[9]
-
Recommendation: Employ ligands that accelerate the rate of reductive elimination, thereby outcompeting β-hydride elimination. Bulky, electron-rich ligands are generally preferred for this purpose.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for coupling with hindered amines?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, they can sometimes be unreliable for generating the active Pd(0) catalyst.[10] Using a well-defined pre-catalyst, such as a palladacycle G4 or G6 pre-catalyst, is often preferred for better reproducibility and higher activity, as they efficiently generate the active LPd(0) species upon exposure to a base.[4]
Q2: What is the general reactivity order for aryl halides in Buchwald-Hartwig amination?
A: Contrary to many other cross-coupling reactions, the typical reactivity order is Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[4] Aryl iodides can sometimes be challenging due to the inhibitory effect of the iodide formed during the reaction, which can precipitate the palladium catalyst.[1][4]
Q3: How do I choose the right ligand for my hindered amine?
A: The choice of ligand is highly dependent on the specific amine and aryl halide. For hindered primary amines, ligands like BrettPhos have shown excellent performance.[1][2] For hindered secondary amines, RuPhos is often a good starting point.[1] It is highly recommended to screen a small library of bulky biarylphosphine ligands to find the optimal one for your specific substrate combination.
Q4: Can I use weaker bases for C-N coupling with hindered amines if my substrate has base-sensitive functional groups?
A: Yes, it is possible to use weaker bases like K₃PO₄ or Cs₂CO₃. However, this often requires higher reaction temperatures and potentially higher catalyst loadings to achieve good conversion.[4][5] Soluble organic bases like DBU can also be an option, sometimes in combination with inorganic bases.[4]
Q5: Are there alternatives to palladium catalysts for C-N coupling with hindered amines?
A: Yes, copper-catalyzed and nickel-catalyzed systems are emerging as viable alternatives. Copper-based systems, often referred to as Ullmann-type couplings, can be effective for certain substrates.[11] Nickel catalysts are attractive due to their lower cost and can show high reactivity, particularly with less reactive aryl chlorides.[12]
Data Presentation
Table 1: Ligand Selection Guide for Hindered Amines
| Amine Type | Recommended Ligands | Typical Catalyst Loading (mol %) | Notes |
| Hindered Primary Amines | BrettPhos, P7 Ligand | 0.5 - 2 | BrettPhos is effective for a broad range of primary amines.[1][2][13] P7 was specifically designed for α,α,α-trisubstituted primary amines.[2][13] |
| Hindered Secondary Amines | RuPhos, P7 Ligand | 1 - 3 | RuPhos is a good starting point for many secondary amines.[1] P7 has shown success with α-branched secondary amines.[14] |
| Di- and Tri-alkylamines | Cy₂t-BuP | 1 - 2 | For coupling with secondary and tertiary alkyl bromides.[15] |
Table 2: Comparison of Common Bases for C-N Coupling
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | High reactivity, allows for lower catalyst loadings.[1][4] | Incompatible with base-sensitive functional groups (e.g., esters, ketones).[1] |
| LHMDS | ~26 | Tolerates some protic functional groups.[1] | Can be less effective than NaOtBu in some cases. |
| K₃PO₄ | ~12.3 | Compatible with a wider range of functional groups. | Often requires higher temperatures and catalyst loadings.[4] |
| Cs₂CO₃ | ~10.3 | Mild base, suitable for sensitive substrates. | Generally requires higher temperatures and longer reaction times.[5] |
Experimental Protocols
General Procedure for Palladium-Catalyzed C-N Coupling of a Hindered Amine with an Aryl Halide
-
Preparation: To an oven-dried reaction vessel (e.g., a vial or flask) equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol% relative to Pd).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv), the hindered amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low-yield C-N coupling reactions.
Caption: A logical flowchart for initial ligand selection based on amine type.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entegris.com [entegris.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anantha-kattani.medium.com [anantha-kattani.medium.com]
Technical Support Center: Palladium-Catalyzed Phosphination Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Phosphination Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during C-P bond formation experiments.
Frequently Asked Questions (FAQs)
Q1: My phosphination reaction is showing low to no conversion. What are the first steps I should take to troubleshoot?
A1: Low or no conversion in a palladium-catalyzed phosphination reaction is a common issue that can often be resolved by systematically evaluating the core components of the reaction. Here is a logical workflow to diagnose the problem:
-
Verify Reagent Integrity: Ensure starting materials are pure. Phosphine reagents can be sensitive to air oxidation. Solvents and bases should be anhydrous, as water can interfere with the catalytic cycle.
-
Check Reaction Setup: These reactions are typically oxygen and moisture-sensitive. Ensure your reaction vessel was properly dried and that the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Re-evaluate the Catalyst System: The choice of palladium source and ligand is critical. For less reactive aryl chlorides, a more electron-rich and bulky ligand may be required compared to aryl iodides.[1][2] Ensure the palladium precatalyst and ligand are correctly weighed and handled, especially if they are air-sensitive.
-
Optimize Reaction Conditions: Temperature is a crucial parameter. Aryl chlorides often require higher temperatures for efficient oxidative addition than aryl bromides or iodides.[3] If the reaction is sluggish, a modest increase in temperature may be beneficial.
Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, commonly known as palladium black, is an indication of catalyst decomposition and aggregation.[4] The active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium metal. This is a common deactivation pathway.
Causes and Solutions:
-
Ligand Dissociation: The phosphine ligand stabilizes the Pd(0) center. If the ligand dissociates, the unprotected palladium atoms can aggregate.
-
Solution: Increase the ligand-to-palladium ratio. A common starting point is a 1:1 to 2:1 ligand-to-Pd ratio, but for challenging reactions, a higher ratio may be necessary.[3]
-
-
High Temperature: Excessive temperatures can accelerate catalyst decomposition.
-
Solution: Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
-
Inappropriate Ligand: The chosen ligand may not be robust enough for the reaction conditions or may not sufficiently stabilize the palladium center.
The relationship between the active catalyst and its deactivation pathway can be visualized as follows:
Q3: How do I select the appropriate phosphine ligand for my specific substrates?
A3: Ligand selection is crucial for a successful phosphination reaction. The electronic and steric properties of the phosphine ligand directly influence the reactivity and stability of the palladium catalyst.[1][6]
-
For Electron-Rich Aryl Halides: These substrates are generally more challenging to activate. Highly electron-rich and sterically bulky ligands are often required to promote the rate-limiting oxidative addition step.[7] Examples include biaryl phosphines like XPhos or SPhos.
-
For Electron-Poor Aryl Halides: Oxidative addition is typically faster with these substrates. A wider range of phosphine ligands may be effective.
-
For Sterically Hindered Substrates: The steric bulk of the ligand is a key consideration. A balance must be struck to allow for substrate coordination while preventing catalyst decomposition. Ligands with a large "bite angle" (for bidentate ligands) or cone angle (for monodentate ligands) can be advantageous.[8][9]
The general catalytic cycle for a phosphination reaction is shown below, highlighting where the ligand exerts its influence.
Troubleshooting Guides
Guide 1: Low Yield in Hirao Cross-Coupling (Aryl Halide + Dialkyl Phosphite)
The Hirao reaction is a powerful method for forming arylphosphonates. If you are experiencing low yields, consider the following optimization table which summarizes common variables to screen.
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(0) sources may eliminate a slow in situ reduction step.[10] |
| Ligand | None | PPh₃ (4 mol%) | Xantphos (2.5 mol%) | Electron-rich or bidentate ligands can improve catalyst stability and activity.[8][9] |
| Base | Et₃N (2 eq) | K₂CO₃ (2 eq) | DBU (2 eq) | Base strength can influence the deprotonation of the dialkyl phosphite.[11] |
| Solvent | Toluene | Dioxane | NMP | Solvent polarity can affect reaction rates and solubility.[12] |
| Temperature | 110 °C | 120 °C | 140 °C | Higher temperatures may be needed for less reactive halides (e.g., aryl chlorides).[13] |
Guide 2: Side Reactions Observed
The most common side reaction is the reduction of the aryl halide to the corresponding arene (hydrodehalogenation).
Problem: Significant formation of Ar-H instead of the desired Ar-PR₂.
Possible Causes & Solutions:
-
β-Hydride Elimination: This can occur from palladium-alkoxide intermediates if alcohols or water are present and certain ligands are used.
-
Solution: Ensure strictly anhydrous conditions. Use aprotic solvents and dry reagents thoroughly.
-
-
Reaction with Phosphite: Excess dialkyl phosphite can sometimes act as a reducing agent.[14]
-
Solution: Use a stoichiometric amount of the phosphite reagent (e.g., 1.1-1.5 equivalents).
-
Experimental Protocols
General Protocol for Palladium-Catalyzed C-P Cross-Coupling
This protocol provides a general starting point for the phosphination of an aryl bromide with a secondary phosphine oxide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Secondary phosphine oxide (1.2 mmol, 1.2 eq)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.024 mmol, 2.4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 eq)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the aryl bromide, secondary phosphine oxide, Pd(OAc)₂, dppf, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture vigorously at 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[15]
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
Technical Support Center: Method Refinement for Multicomponent Reactions of 2-Aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining multicomponent reactions (MCRs) involving 2-aminopyridines.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Ugi-type Reactions
Q: My Ugi-type reaction with 2-aminopyridine is giving low to no yield. What are the potential causes and solutions?
A: Low yields in Ugi-type reactions involving 2-aminopyridine can stem from several factors, primarily related to the nucleophilicity of the amine and the stability of intermediates. Here’s a systematic approach to troubleshooting:
-
Problem: Poor Iminium Ion Formation. The initial condensation between the aldehyde/ketone and 2-aminopyridine to form the iminium ion can be slow or inefficient due to the reduced basicity of the exocyclic amino group of 2-aminopyridine compared to aliphatic amines.
-
Solution 1: Acid Catalysis. The formation of the iminium ion is often acid-catalyzed. The addition of a catalytic amount of a protic acid, such as acetic acid, can facilitate this step.
-
Solution 2: Pre-formation of the Imine. In some cases, pre-forming the imine by stirring the aldehyde and 2-aminopyridine together for a period before adding the other components can improve yields.
-
-
Problem: Reaction Conditions Not Optimized. Standard room temperature conditions may not be sufficient to drive the reaction to completion.
-
Solution 1: Increase Reaction Time. Some Ugi-type reactions with less reactive components require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
Solution 2: Microwave Irradiation. Employing microwave irradiation can significantly accelerate the reaction and improve yields. For instance, in a Ugi-type reaction involving 2-aminopyridine, switching from standard conditions to microwave heating can dramatically increase the yield.
-
-
Problem: Instability of Reactants or Intermediates. The starting materials or key intermediates might be unstable under the reaction conditions.
-
Solution: Temperature Control. While heating can improve rates, excessive temperatures can lead to decomposition. Careful optimization of the reaction temperature is crucial.
-
A general troubleshooting workflow for low-yield Ugi-type reactions is presented below:
Caption: Troubleshooting workflow for low-yield Ugi-type reactions.
Issue 2: Side Product Formation and Purification Challenges in Biginelli-like Reactions
Q: My Biginelli-like reaction using a 2-aminopyridine analogue (e.g., guanidine) is producing significant side products and is difficult to purify. What can I do?
A: Biginelli-like reactions with guanidine can sometimes lead to the formation of bis-adducts and other side products, complicating purification.
-
Problem: Formation of Bis-Adducts. An excess of the aldehyde and β-dicarbonyl compound relative to the guanidine can lead to the formation of double Biginelli adducts.
-
Problem: Difficult Purification. The polarity of the desired product and the remaining starting materials or side products might be very similar, making chromatographic separation challenging.
-
Solution 1: Optimized Workup. A simple workup involving the addition of cold water to the reaction mixture can often precipitate the desired product, allowing for its isolation by filtration.[2] Subsequent trituration or recrystallization can further purify the product, often eliminating the need for column chromatography.
-
Solution 2: Acid-Base Extraction. If unreacted 2-aminopyridine or related basic impurities are present, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to remove the basic impurities.
-
Solution 3: Cation-Exchange Chromatography. For more challenging separations, cation-exchange chromatography can be a powerful tool to remove unreacted 2-aminopyridine and other basic compounds.[3]
-
Issue 3: Inefficient Reaction in Passerini and Other MCRs
Q: My multicomponent reaction is sluggish and gives low yields, even with heating. Are there alternative strategies?
A: When conventional heating is insufficient, several other strategies can be employed to improve reaction efficiency.
-
Problem: Reaction Thermally Unstable at High Temperatures. Some reactants or products may decompose at the high temperatures required for the reaction to proceed at a reasonable rate.
-
Solution: Solvent-Free and Catalyst-Free Conditions. Many multicomponent reactions for the synthesis of 2-aminopyridine derivatives can be performed efficiently under solvent-free and catalyst-free conditions.[4][5] This often involves simply mixing the reactants at room temperature or with gentle heating.
-
-
Problem: Poor Solubility of Reactants. One or more of the starting materials may have poor solubility in the chosen solvent, leading to a slow reaction rate.
-
Solution: Alternative Solvents or Solvent-Free Conditions. Experiment with a range of solvents to find one that provides good solubility for all components. Alternatively, solvent-free conditions can circumvent solubility issues altogether.
-
Frequently Asked Questions (FAQs)
Q1: What is a common reason for the failure of multicomponent reactions involving 2-aminopyridine? A1: A frequent issue is the lower nucleophilicity of the exocyclic amino group in 2-aminopyridine compared to aliphatic amines. This can hinder the initial step of imine or enamine formation, which is often crucial for the subsequent steps of the multicomponent reaction.
Q2: How can I improve the yield of a catalyst-free multicomponent reaction for the synthesis of substituted 2-aminopyridines? A2: In catalyst-free, solvent-free reactions, optimizing the reaction temperature is key. While these reactions can sometimes proceed at room temperature, gentle heating can often significantly improve both the reaction rate and the final yield.[6]
Q3: Are there any "green" or environmentally friendly methods for these reactions? A3: Yes, solvent-free and catalyst-free multicomponent reactions are considered green chemistry approaches as they reduce waste and avoid the use of potentially hazardous solvents and catalysts.[4][5] Microwave-assisted synthesis in a solvent like ethanol is also considered a more environmentally benign approach due to reduced reaction times and energy consumption.[1][2]
Q4: How do I remove unreacted 2-aminopyridine from my final product? A4: Unreacted 2-aminopyridine can often be removed by an acidic wash during the workup, as it will form a water-soluble salt. Alternatively, cation-exchange chromatography is a very effective method for its removal.[3]
Data Presentation
Table 1: Optimization of a Three-Component Synthesis of 2-Amino-3-cyanopyridines[7]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 49 |
| 4 | 80 | 3 | 75 |
| Reaction conditions: Enaminone (1 mmol), malononitrile (1 mmol), and benzylamine (1 mmol) under solvent-free conditions. |
Table 2: Effect of Microwave vs. Standard Conditions on a Ugi-type Reaction Yield[1]
| Isocyanide | Conditions | Time | Yield (%) |
| Benzylisocyanide | Standard (reflux) | 16 h | 60 |
| Benzylisocyanide | Microwave (150 °C) | 10 min | 14 |
| p-Methoxyphenylisocyanide | Standard (reflux) | 16 h | 43 |
| p-Methoxyphenylisocyanide | Microwave (150 °C) | 10 min | 62 |
Table 3: Optimization of a Microwave-Assisted Biginelli-like Reaction[2][3]
| Entry | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | Solvent-free | 120 | 10 | 30 |
| 2 | Water | 120 | 10 | 0 |
| 3 | Toluene | 120 | 10 | 25 |
| 4 | Acetonitrile | 120 | 10 | 40 |
| 5 | Dioxane | 120 | 10 | 50 |
| 6 | Ethanol | 80 | 10 | 40 |
| 7 | Ethanol | 100 | 10 | 70 |
| 8 | Ethanol | 120 | 5 | 60 |
| 9 | Ethanol | 120 | 10 | 90 |
| 10 | Ethanol | 130 | 10 | 85 (decomposition) |
| Reaction of guanidine hydrochloride, benzaldehyde, and ethyl acetoacetate. |
Experimental Protocols
Protocol 1: Catalyst-Free, Four-Component Synthesis of Substituted 2-Aminopyridines[5]
Materials:
-
Acetophenone derivative (0.1 mol)
-
Malononitrile (0.1 mol)
-
Aldehyde derivative (e.g., 4-Cl-benzaldehyde) (0.1 mol)
-
Ammonium carbonate (0.1 mol)
-
Diethyl ether (for washing)
Procedure:
-
In a suitable reaction vessel, combine the acetophenone derivative, malononitrile, aldehyde derivative, and ammonium carbonate.
-
Stir the mixture at room temperature under solvent-free conditions.
-
Continue stirring until the reaction mixture solidifies.
-
After cooling, wash the solid product several times with diethyl ether to afford the purified 2-aminopyridine derivative.
Protocol 2: Microwave-Assisted Biginelli-like Synthesis of 2-Aminodihydropyrimidines[3]
Materials:
-
Aldehyde (1 mmol)
-
β-dicarbonyl compound (1.1 mmol)
-
Guanidine hydrochloride (2 mmol)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-dicarbonyl compound, and guanidine hydrochloride in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes.
-
After cooling, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and purify further by recrystallization if necessary.
Visualizations
Caption: A generalized experimental workflow for multicomponent reactions.
Caption: Simplified logical pathway for the Biginelli-like reaction.
References
- 1. arts.units.it [arts.units.it]
- 2. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridine Intermediates
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of imidazo[1,2-a]pyridine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing imidazo[1,2-a]pyridines on a larger scale?
A1: Several robust methods are employed for the synthesis of imidazo[1,2-a]pyridines, with the following being particularly common for scale-up:
-
Condensation of 2-aminopyridines with α-halocarbonyl compounds: This is a classical and widely used method involving the initial alkylation of the endocyclic nitrogen atom of 2-aminopyridine, followed by intramolecular condensation.[1][2] Catalyst-free versions of this reaction have been developed using high-boiling solvents like DMF.[1][2]
-
Three-Component Reactions (TCRs): These reactions, such as the Groebke–Blackburn–Bienaymé reaction, are highly efficient for creating molecular diversity.[1][2] They typically involve the condensation of a 2-aminopyridine, an aldehyde, and an isonitrile.[1][2] Multicomponent reactions are advantageous for their high atom economy and often simpler execution.[3]
-
Metal-Catalyzed Reactions: Copper-catalyzed reactions, for instance, are effective for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners like acetophenones or nitroolefins, often using air as a green oxidant.[4]
-
Iodine-Catalyzed Reactions: Molecular iodine has been successfully used as a cost-effective and eco-friendly catalyst for the synthesis of these compounds.[5]
Q2: Are there any "green" or more environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines?
A2: Yes, there is a growing emphasis on developing environmentally benign synthetic strategies. Some notable "green" approaches include:
-
Catalyst-free reactions: Some protocols have been developed that proceed without a catalyst, often by using eco-friendly techniques or solvents.[1][2]
-
Use of water as a solvent: Ultrasound-assisted C-H functionalization of ketones has been achieved in water, avoiding the need for metal catalysts and organic solvents.[4]
-
Iodine as a catalyst: Molecular iodine is considered a more environmentally friendly catalyst for these syntheses.[1][5]
-
Aqueous micellar media: The use of surfactants like sodium dodecyl sulfate (SDS) in water can facilitate reactions, such as the Cu(II)-ascorbate-catalyzed domino A3-coupling.[6]
Q3: What are the key safety considerations when scaling up the synthesis of imidazo[1,2-a]pyridines?
A3: When scaling up any chemical synthesis, a thorough safety assessment is crucial. For imidazo[1,2-a]pyridine synthesis, specific considerations include:
-
Handling of hazardous reagents: Some synthetic routes may involve challenging reagents like thionyl chloride or sodium cyanide, which require strict safety protocols.[7]
-
Exothermic reactions: Condensation and cyclization reactions can be exothermic. It is essential to monitor the reaction temperature and have an effective cooling system in place to prevent thermal runaways.
-
Solvent safety: The use of high-boiling point solvents like DMF requires proper ventilation and handling procedures to minimize exposure.[1][2]
-
Pressure buildup: In closed systems, be aware of potential pressure buildup, especially if gaseous byproducts are formed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using TLC or another appropriate analytical technique.[8] - Increase the reaction time or temperature, but be cautious of side product formation. - Ensure efficient mixing, especially in heterogeneous reaction mixtures. |
| Poor quality of starting materials | - Verify the purity of your 2-aminopyridine, carbonyl compound, and any other reagents. - Purify starting materials if necessary. | |
| Suboptimal catalyst loading or activity | - Optimize the catalyst loading. For instance, in iodine-catalyzed reactions, 20 mol% has been found to be effective.[8] - Ensure the catalyst is not deactivated. | |
| Formation of Impurities/Side Products | Incorrect reaction temperature | - Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating.[1][2] - For exothermic reactions, ensure adequate cooling to prevent side reactions. |
| Presence of moisture or air | - If the reaction is sensitive to moisture or air, perform it under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry | - Carefully control the stoichiometry of the reactants. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize | - Try different crystallization solvents or solvent mixtures. - Use column chromatography for purification. |
| Product is contaminated with starting materials | - Optimize the work-up procedure to remove unreacted starting materials. This may involve extractions with acidic or basic aqueous solutions. | |
| Reaction Fails to Initiate | Inactive catalyst | - Check the quality and activity of the catalyst. - For metal-catalyzed reactions, ensure the active catalytic species is being formed. |
| Incorrect solvent | - The choice of solvent can be critical. For example, ethanol has been shown to be an effective solvent in some iodine-catalyzed reactions.[5] |
Experimental Protocols
General Procedure for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
This protocol is a generalized procedure based on common iodine-catalyzed methods.[5]
-
Reaction Setup: To a round-bottom flask, add the substituted 2-aminopyridine (1.0 eq), the appropriate aryl aldehyde (1.0 eq), and the isocyanide (e.g., tert-butyl isocyanide, 1.0 eq).
-
Solvent Addition: Add ethanol as the solvent.
-
Catalyst Addition: Add molecular iodine (I₂) as a catalyst (e.g., 0.5-20 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), the product can be isolated. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
Caption: A troubleshooting decision tree for common issues in imidazo[1,2-a]pyridine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Zolpidem - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Preventing decomposition of imidazo[1,2-a]pyridines during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common challenges encountered during the workup and purification of imidazo[1,2-a]pyridine derivatives. The information is presented in a question-and-answer format to directly address specific issues and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine product seems to be degrading during aqueous workup. What are the likely causes?
A1: Imidazo[1,2-a]pyridines are generally basic compounds, and their stability can be influenced by the pH of the aqueous solution during extraction. While acidic washes are often employed to protonate the molecule and facilitate extraction into the aqueous phase, prolonged exposure to strong acids can lead to decomposition, especially for derivatives with sensitive functional groups. The exact nature of the decomposition can vary depending on the specific substituents on the heterocyclic core.
Q2: I am observing streaking and loss of product during silica gel chromatography. What is happening?
A2: Decomposition on silica gel is a common issue for nitrogen-containing heterocycles like imidazo[1,2-a]pyridines. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. This leads to streaking on TLC plates and low recovery from column chromatography.
Q3: How can I assess the stability of my imidazo[1,2-a]pyridine derivative on silica gel before performing column chromatography?
A3: A simple 2D Thin Layer Chromatography (TLC) analysis can help predict the stability of your compound on silica gel.
Experimental Protocol: 2D TLC for Stability Assessment
-
Spot a concentrated solution of your crude product onto the corner of a square TLC plate.
-
Develop the TLC plate in a suitable eluent system.
-
After the first development, remove the plate from the chamber and allow the solvent to evaporate completely.
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Develop the TLC plate again in the same eluent system.
-
Visualize the plate. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica gel.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup and purification of imidazo[1,2-a]pyridines.
| Problem | Potential Cause | Recommended Solution |
| Low recovery after aqueous extraction | Decomposition of the product due to prolonged contact with acidic or basic solutions. | Minimize the duration of contact with acidic or basic aqueous layers. Use milder acids (e.g., saturated ammonium chloride solution) or bases (e.g., saturated sodium bicarbonate solution) for washing. Consider a neutral workup if the compound is highly sensitive. |
| Product degradation during purification | The acidic nature of standard silica gel is causing decomposition of the imidazo[1,2-a]pyridine core or sensitive functional groups. | Use a less acidic stationary phase for column chromatography. Options include deactivated (neutral) silica gel or basic alumina. |
| Streaking or tailing on TLC and column chromatography | The basic nature of the imidazo[1,2-a]pyridine is causing strong interaction with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent to suppress the interaction and improve the peak shape. |
| Incomplete extraction from the organic layer | The imidazo[1,2-a]pyridine is not sufficiently protonated to move into the aqueous layer during an acidic wash. | Use a slightly stronger acid for the extraction, but be mindful of potential degradation. Multiple extractions with a milder acid can also be effective. Ensure thorough mixing of the phases. |
Detailed Experimental Protocols
Protocol 1: Neutral Workup Procedure
This protocol is recommended for imidazo[1,2-a]pyridine derivatives that are sensitive to both acidic and basic conditions.
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., ethanol, THF), remove the solvent under reduced pressure.
-
Partition the residue between a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Proceed with purification (e.g., by chromatography on deactivated silica gel or recrystallization).
Protocol 2: Purification using Deactivated Silica Gel
This method is suitable for acid-sensitive imidazo[1,2-a]pyridines.
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).
-
Add 1% (v/v) of triethylamine to the slurry and stir for 15-20 minutes. This will neutralize the acidic sites on the silica gel.
-
-
Column Packing:
-
Pack a chromatography column with the prepared deactivated silica gel slurry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the crude product onto a small amount of deactivated silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with your chosen eluent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs, focusing on their anticancer, antimicrobial, and antitubercular properties. The information is presented to facilitate the rational design of new, potent, and selective therapeutic agents.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in tumor growth and proliferation. The PI3K/Akt/mTOR pathway, often dysregulated in cancer, is a prominent target for these compounds.[1][2][3]
Comparative Anticancer Potency of Imidazo[1,2-a]pyridine Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
| Compound ID/Series | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | Varied S-alkyl/aryl moieties at the acetamide group | A549 (Lung) | Active (qualitative) | [4] |
| C6 (Glioma) | Active (qualitative) | [4] | ||
| MCF-7 (Breast) | Active (qualitative) | [4] | ||
| HepG2 (Liver) | Active (qualitative) | [4] | ||
| Compound 12b | tert-butylamine at C2, phenylamine at C3 | Hep-2 (Laryngeal) | 11 | |
| HepG2 (Liver) | 13 | |||
| MCF-7 (Breast) | 11 | |||
| A375 (Skin) | 11 | |||
| PI3K/mTOR Inhibitor 15a | Specific substitutions targeting PI3K/mTOR | HCT116 (Colon) | Potent (qualitative) | [3][5] |
| HT-29 (Colon) | Potent (qualitative) | [3][5] | ||
| PI3K/mTOR Inhibitor 7 | 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide | HCT-116 (Colon) | 0.01 | [6] |
Structure-Activity Relationship Summary for Anticancer Activity:
-
Substitution at C2 and C3: The nature of substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring significantly influences anticancer activity. Aromatic and heterocyclic moieties at these positions are often associated with enhanced potency.
-
Targeting Kinase Pathways: Many potent anticancer imidazo[1,2-a]pyridine analogs act as inhibitors of key kinases in cell signaling pathways, such as PI3K, Akt, and mTOR.[2][3] Dual inhibitors targeting both PI3K and mTOR have shown particular promise.[5][6]
-
Influence of Lipophilicity: The overall lipophilicity of the molecule, governed by various substituents, plays a crucial role in its ability to penetrate cell membranes and interact with intracellular targets.
Key Signaling Pathway in Cancer Targeted by Imidazo[1,2-a]pyridine Analogs
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine analogs.
Antitubercular Activity
Imidazo[1,2-a]pyridine analogs have emerged as a promising class of antitubercular agents, with some compounds demonstrating potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. A key target for some of these analogs is the QcrB subunit of the electron transport chain's cytochrome bcc complex.[7][8][9][10]
Comparative Antitubercular Potency of Imidazo[1,2-a]pyridine Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against M. tuberculosis.
| Compound ID/Series | Key Structural Features | Target Strain | MIC (µM) | Reference |
| IP Inhibitors 1-4 | Varied substitutions | M. tuberculosis strains | 0.03 - 5 | [8][9] |
| Q203 (Telacebec) | Imidazo[1,2-a]pyridine amide | MDR- and XDR-TB | Potent (qualitative) | [7][11] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 4-Br substitution on phenoxy ring | Drug-Susceptible M. tuberculosis | 0.069 - 0.174 (MIC90) | [7][12] |
| Imidazo[1,2-a]pyridine ethers (IPE) | Ether linkage | M. tuberculosis | <0.5 (MIC80) | [12] |
Structure-Activity Relationship Summary for Antitubercular Activity:
-
3-Carboxamide Moiety: The presence of a carboxamide group at the C3 position is a common feature in many potent antitubercular imidazo[1,2-a]pyridines. Modifications of the amide substituent have a significant impact on activity.[12]
-
Lipophilic Side Chains: The introduction of lipophilic side chains, such as biaryl ethers, has been shown to enhance the potency of these compounds into the nanomolar range.[12]
-
Targeting QcrB: Analogs that effectively inhibit the QcrB subunit of the cytochrome bcc complex demonstrate strong antitubercular activity, highlighting this as a key target for drug design.[7][8][9][10]
Experimental Workflow for Antitubercular Drug Discovery
Caption: A typical workflow for the discovery and development of novel antitubercular agents.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Potency of Imidazo[1,2-a]pyridine Analogs
The table below shows the antimicrobial activity of representative imidazo[1,2-a]pyridine compounds against various bacterial strains.
| Compound ID/Series | Key Structural Features | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazolo-IZP conjugates | Pyrazole moiety | S. aureus | >9 mm (Zone of Inhibition) | [13] |
| E. coli | >9 mm (Zone of Inhibition) | [13] | ||
| MRSA | >9 mm (Zone of Inhibition) | [13] | ||
| Imidazo[1,2-a]pyrimidinederivatives | Phenyl ring substitutions | Gram-positive & Gram-negative strains | Active (qualitative) | [14] |
Structure-Activity Relationship Summary for Antimicrobial Activity:
-
Substituents on the Phenyl Ring: For 2-phenylimidazo[1,2-a]pyridine derivatives, the nature and position of substituents on the phenyl ring are critical for antimicrobial activity.
-
Hybrid Molecules: Hybrid molecules incorporating other heterocyclic rings, such as pyrazole, with the imidazo[1,2-a]pyridine core can lead to compounds with significant bactericidal activity.[13]
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine analogs and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Protocol Outline:
-
Compound Dilution: Prepare serial two-fold dilutions of the imidazo[1,2-a]pyridine analogs in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
Logical Flow of Structure-Activity Relationship (SAR) Analysis
Caption: A flowchart illustrating the iterative process of SAR-guided drug discovery.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 9. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its derivatives exhibit a wide range of biological activities, making the development of efficient and versatile synthetic methods a key focus in medicinal chemistry. This guide provides a comparative overview of the most common and effective methods for synthesizing imidazo[1,2-a]pyridines, complete with experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to imidazo[1,2-a]pyridines is often dictated by the desired substitution pattern, the availability of starting materials, and the desired reaction conditions (e.g., scalability, green chemistry principles). Below is a summary of key performance indicators for several prominent methods.
| Synthesis Method | Key Features | Typical Reaction Time | Typical Yields (%) | Advantages | Disadvantages |
| Tschitschibabin Reaction | Condensation of 2-aminopyridines with α-haloketones. | 2-24 h | 60-95% | Readily available starting materials, straightforward procedure. | Often requires elevated temperatures and can produce byproducts. |
| Ortoleva-King Reaction | One-pot reaction of 2-aminopyridines, a ketone, and iodine. | 4-12 h | 40-85% | One-pot procedure, avoids pre-functionalization of the ketone. | Can require stoichiometric amounts of iodine, sometimes harsh conditions. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | Three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide. | 0.5-24 h | 70-95% | High atom economy, rapid access to 3-aminoimidazo[1,2-a]pyridines, mild conditions.[1][2] | Limited to the synthesis of 3-amino derivatives, isocyanides can be toxic. |
| Ugi Reaction | Multi-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. | 24-48 h | 30-70% | High diversity of accessible structures by varying four components. | Often produces complex mixtures requiring careful purification, yields can be moderate.[3] |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate various synthetic routes. | 5-60 min | 80-98% | Drastically reduced reaction times, often improved yields, enhanced reaction control.[4][5] | Requires specialized microwave equipment, scalability can be a concern. |
| C-H Functionalization | Direct functionalization of the imidazo[1,2-a]pyridine core. | 12-48 h | 50-90% | High atom and step economy, allows for late-stage modification of the scaffold.[6] | Often requires transition metal catalysts and specific directing groups. |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Tschitschibabin Reaction: Synthesis of 2-phenylimidazo[1,2-a]pyridine
This classical method involves the condensation of a 2-aminopyridine with an α-haloketone.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
2-Bromoacetophenone (1.0 mmol, 199 mg)
-
Sodium bicarbonate (2.0 mmol, 168 mg)
-
Ethanol (10 mL)
Procedure:
-
To a solution of 2-aminopyridine in ethanol, add 2-bromoacetophenone and sodium bicarbonate.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.
Groebke-Blackburn-Bienaymé (GBB) Reaction: Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
This one-pot, three-component reaction provides rapid access to 3-amino-substituted imidazo[1,2-a]pyridines.[2]
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Furfural (1.0 mmol, 96 mg)
-
Cyclohexyl isocyanide (1.0 mmol, 109 mg)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 mmol, 19 mg)
-
Ethanol (1 mL)
Procedure:
-
In a sealed tube, dissolve furfural in ethanol.
-
Sequentially add 2-aminopyridine, cyclohexyl isocyanide, and PTSA·H₂O to the solution.
-
Stir the reaction mixture at room temperature for 3 hours under sonication.[7]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.[2]
Microwave-Assisted Synthesis of 2,3-disubstituted Imidazo[1,2-a]pyridines
Microwave irradiation can significantly accelerate the synthesis of imidazo[1,2-a]pyridines.[4]
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Arylglyoxal (1.0 mmol)
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone) (1.0 mmol, 140 mg)
-
Molecular iodine (0.2 mmol, 51 mg)
-
Ethanol (2 mL)
Procedure:
-
In a microwave-safe vial, combine 2-aminopyridine, arylglyoxal, the cyclic 1,3-dicarbonyl compound, and molecular iodine in ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflow for selecting a synthesis method and the reaction mechanism of the Groebke-Blackburn-Bienaymé reaction.
Caption: A decision tree to guide the selection of an appropriate synthetic method.
Caption: A simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. connectjournals.com [connectjournals.com]
- 6. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Anticancer Activity of Novel Imidazo[1,2-a]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of novel anticancer agents.[1] Derivatives of this heterocyclic system have demonstrated potent cytotoxic and antiproliferative effects across a range of cancer cell lines. This guide provides a comparative analysis of the in vitro anticancer activity of several recently developed imidazo[1,2-a]pyridine compounds, supported by experimental data. We delve into their cytotoxic profiles, the methodologies used for their evaluation, and the key signaling pathways they modulate.
Data Presentation: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The in vitro anticancer efficacy of novel compounds is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values for a selection of novel imidazo[1,2-a]pyridine compounds against various human cancer cell lines, providing a clear comparison of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 6 | A375 (Melanoma) | 9.7[1] |
| WM115 (Melanoma) | <12[1] | |
| HeLa (Cervical Cancer) | 35.0[1] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11[1][2] |
| HepG2 (Hepatocellular Carcinoma) | 13[1][2] | |
| MCF-7 (Breast Carcinoma) | 11[1][2] | |
| A375 (Human Skin Cancer) | 11[1][2] | |
| Compound 8 | HeLa (Cervical Cancer) | 0.34[3] |
| MDA-MB-231 (Breast Cancer) | 0.32[3] | |
| ACHN (Renal Cancer) | 0.39[3] | |
| HCT-15 (Colon Cancer) | 0.31[3] | |
| Compound 12 | HeLa (Cervical Cancer) | 0.35[3] |
| MDA-MB-231 (Breast Cancer) | 0.29[3] | |
| ACHN (Renal Cancer) | 0.34[3] | |
| HCT-15 (Colon Cancer) | 0.30[3] | |
| IP-5 | HCC1937 (Breast Cancer) | 45[1] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7[1] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of imidazo[1,2-a]pyridine compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds. Include a vehicle-treated control.
-
MTT Addition: Following a 24-48 hour treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Allow the plate to stand overnight in the incubator.[5]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells). The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay is used to detect and quantify apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture cells and induce apoptosis by treating with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[6]
-
Washing: Wash the cells twice with cold 1X PBS.[6]
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[6]
-
Incubation: Incubate the cells at room temperature in the dark for 10-15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry.[6]
-
Data Analysis: Quantify the different cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway
Western blotting is a technique used to detect specific proteins in a sample and is crucial for understanding the mechanism of action of anticancer compounds.
Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target proteins (e.g., total and phosphorylated forms of PI3K, Akt, and mTOR).
Protocol:
-
Protein Extraction: Extract total protein from treated and untreated cancer cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution containing 5% non-fat dried milk in PBS with Tween-20 to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with specific primary antibodies against the proteins of interest (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR).
-
Secondary Antibody Incubation: After washing, incubate the membrane with HRP-conjugated secondary antibodies at room temperature for 1 hour.
-
Detection: Detect the proteins using an enhanced chemiluminescence (ECL) kit and visualize the bands.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for evaluating the in vitro anticancer activity of imidazo[1,2-a]pyridine compounds and a key signaling pathway they are known to target.
Caption: Experimental workflow for anticancer activity evaluation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to In Silico Docking of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In silico molecular docking has become an indispensable tool in the rational design and discovery of novel imidazo[1,2-a]pyridine derivatives, allowing for the prediction of binding affinities and modes of interaction with various biological targets. This guide provides a comparative overview of recent in silico docking studies, presenting key quantitative data, detailed experimental protocols, and a visual representation of a typical docking workflow.
Performance Comparison: Docking Scores and Biological Activity
The following tables summarize the in silico docking performance and, where available, the corresponding in vitro biological activity of various imidazo[1,2-a]pyridine derivatives against several key protein targets. These tables are designed to facilitate a clear comparison of the reported compounds.
Table 1: Docking Scores of Imidazo[1,2-a]pyridine Derivatives against Farnesyl Diphosphate Synthase
| Compound | MolDock Score | Rerank Score | Steric Score | Protein-Ligand Interaction | H-Bond Score | Reference |
| 4k | -170.843 | -116.155 | -133.398 | -178.104 | -7.532 | [3] |
| 4g | -167.589 | -112.553 | -131.954 | -173.013 | -6.634 | [3] |
| 4l | -165.789 | -111.968 | -131.603 | -172.932 | -5.743 | [3] |
Table 2: In Silico and In Vitro Performance of Imidazo[1,2-a]pyridine Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 4c | CLK1 | 0.7 | Not Reported | [4][5] |
| 4c | DYRK1A | 2.6 | Not Reported | [4][5] |
| 9e | CLK1 | 0.004 | Not Reported | [6] |
| 6h | MARK4 | 24.72 (MDA-MB-231 cells) | Not Reported | [7] |
| 6a | MARK4 | 38.9 (MDA-MB-231 cells) | Not Reported | [7] |
Table 3: Docking Performance of Imidazo[1,2-a]pyridine Derivatives against Oxidoreductase and Other Targets
| Compound | Target | Binding Energy (kcal/mol) | Cell Line (Anticancer) | IC50 (µM) | Reference |
| C | Oxidoreductase | -9.207 | MCF7 / PC3 | Not Reported | [8][9] |
| HB7 | Human LTA4H | -11.237 (S score) | - | - | [10] |
| HB9 | - | - | A549 | 50.56 | [10] |
| HB10 | - | - | HepG2 | 51.52 | [10] |
Experimental Protocols
The following section details a generalized yet comprehensive methodology for in silico molecular docking studies of imidazo[1,2-a]pyridine derivatives, synthesized from various reported protocols.[3][11]
Preparation of the Protein Target
-
Retrieval of Protein Structure: The three-dimensional crystallographic structure of the target protein is typically retrieved from the Research Collaboratory for Structural Bioinformatics - Protein Data Bank (RCSB-PDB).[11]
-
Protein Refinement: The raw PDB file is prepared for docking. This process generally involves:
-
Removal of all crystallographic water molecules.[3]
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges.
-
Merging of non-polar hydrogen atoms.
-
The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock.
-
Ligand Preparation
-
3D Structure Generation: The 2D structures of the imidazo[1,2-a]pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are geometrically optimized and their energy is minimized.[3] This is often done using molecular mechanics force fields (e.g., MM2) followed by a semi-empirical Hamiltonian approximation (e.g., AM1) until a low root-mean-square (RMS) gradient is achieved.[3]
-
File Format Conversion: The optimized ligand structures are saved in a format compatible with the docking software (e.g., PDBQT).
Molecular Docking Simulation
-
Software: A variety of software packages are used for molecular docking, with Molegro Virtual Docker (MVD) and AutoDock being common choices.[3]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the binding pocket of a co-crystallized ligand or as predicted by active site detection algorithms.
-
Docking Algorithm: A genetic algorithm or a similar stochastic search algorithm is typically employed to explore the conformational space of the ligand within the defined grid box. The algorithm searches for the optimal binding pose of the ligand with the protein.
-
Scoring Function: The binding affinity of the ligand-protein complex is estimated using a scoring function, which calculates the binding energy (e.g., in kcal/mol).[8][9] The pose with the lowest binding energy is generally considered the most favorable.
Analysis of Docking Results
-
Binding Pose Visualization: The predicted binding poses of the imidazo[1,2-a]pyridine derivatives are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the protein.
-
Comparison with Reference Compounds: The docking scores and binding modes of the novel derivatives are often compared with those of a known inhibitor or the native ligand of the target protein to validate the docking protocol and assess the potential of the new compounds.
Visualizing the In Silico Docking Workflow
The following diagram illustrates the typical workflow for an in silico docking study of imidazo[1,2-a]pyridine derivatives.
Caption: A flowchart of the in silico molecular docking process.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. chemmethod.com [chemmethod.com]
- 11. pubs.acs.org [pubs.acs.org]
Halogen Showdown: A Comparative Analysis of 3-Bromo and 3-Iodo Imidazo[1,2-a]pyridines in Biological Applications
A deep dive into the biological activities of 3-bromo and 3-iodo substituted imidazo[1,2-a]pyridines reveals nuanced differences that are critical for researchers and drug development professionals. While both halogens can enhance therapeutic potential, the choice between bromine and iodine substitution at the 3-position can significantly influence binding affinities and biological effects. This guide provides a comparative overview of their performance, supported by available experimental data, to inform the strategic design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. Halogenation, a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of lead compounds, is frequently employed at the C3-position of the imidazo[1,2-a]pyridine ring. This comparison focuses on the impact of substituting this position with either bromine or iodine on the biological activity of the resulting analogs.
Comparative Biological Activity: A Look at the Data
Direct comparative studies systematically evaluating the biological activity of 3-bromo versus 3-iodo imidazo[1,2-a]pyridines with otherwise identical substitution patterns are limited in the publicly available literature. However, existing data provides valuable insights into their relative performance in different therapeutic areas.
Binding Affinity to β-Amyloid Aggregates
One of the most direct comparisons available is in the context of developing ligands for β-amyloid plaques, a hallmark of Alzheimer's disease. A study on 2-(4'-dimethylaminophenyl)-6-haloimidazo[1,2-a]pyridines demonstrated comparable, high-affinity binding for both the 3-iodo and 3-bromo derivatives. The 3-iodo compound (IMPY) exhibited a binding affinity (Ki) of 15.0 ± 5.0 nM, while the corresponding 3-bromo derivative showed a slightly higher affinity with a Ki of 10.3 ± 1.2 nM. This suggests that for this particular scaffold and target, both halogens are well-tolerated and contribute to potent binding.
| Compound | Substitution | Target | Binding Affinity (Ki) [nM] |
| IMPY | 3-iodo | Aβ40 aggregates | 15.0 ± 5.0 |
| Bromo-derivative | 3-bromo | Aβ40 aggregates | 10.3 ± 1.2 |
Anticancer Activity
Antimicrobial Activity
In the realm of antimicrobial agents, some data exists for 3-bromo-imidazo[1,2-a]pyridines. One study reported that 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide demonstrated antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml. However, the corresponding 3-iodo analog was not evaluated in this study, precluding a direct comparison. Other studies have explored the broad antimicrobial potential of the imidazo[1,2-a]pyridine scaffold against various bacterial and fungal strains.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 3-halo-imidazo[1,2-a]pyridines.
In Vitro Binding Assay for β-Amyloid Aggregates
This protocol is based on the competitive binding of a novel compound against a radiolabeled ligand to preformed β-amyloid aggregates.
Materials:
-
Synthetic Aβ40 peptide
-
[¹²⁵I]7 (TZDM) as the radioligand
-
Test compounds (3-bromo and 3-iodo imidazo[1,2-a]pyridines)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Aβ40 Aggregates: Aβ40 peptide is dissolved in PBS and incubated at 37°C for 24-48 hours to allow for aggregation.
-
Binding Assay:
-
In a final volume of 1 ml of PBS containing 0.1% BSA, add the preformed Aβ40 aggregates.
-
Add the radioligand [¹²⁵I]7 (TZDM) at a final concentration of approximately 0.05 nM.
-
Add varying concentrations of the competitor test compounds.
-
Incubate the mixture at room temperature for 2 hours.
-
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the Aβ aggregates with bound ligand from the free ligand. The filters are then washed with cold PBS.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The inhibition constants (Ki) are calculated from the IC50 values (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
The biological effects of imidazo[1,2-a]pyridines are often mediated through their interaction with key cellular signaling pathways.
Caption: PI3K/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyridines.
Caption: Caspase-3 mediated apoptosis pathway induced by imidazo[1,2-a]pyridines.
Caption: Workflow for synthesis and biological evaluation of imidazo[1,2-a]pyridines.
Conclusion
The substitution of a halogen at the 3-position of the imidazo[1,2-a]pyridine scaffold is a viable strategy for developing potent bioactive molecules. The available data, although not extensive in direct comparisons, suggests that both 3-bromo and 3-iodo substitutions can lead to compounds with high biological activity. In the case of β-amyloid binding, the bromo- and iodo-analogs exhibit comparable high affinities. For anticancer and antimicrobial activities, more direct comparative studies are needed to delineate the specific advantages of each halogen. The choice between bromine and iodine will likely depend on the specific biological target, the desired pharmacokinetic profile, and the synthetic accessibility of the final compound. This guide underscores the importance of systematic structure-activity relationship studies to fully harness the therapeutic potential of halogenated imidazo[1,2-a]pyridines.
Predicting the Pharmacokinetic Profile of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility has led to the development of derivatives with a wide range of therapeutic applications, from hypnotic agents like Zolpidem to targeted cancer therapies. A critical aspect of the drug discovery and development process for these derivatives is the early prediction and assessment of their pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T). This guide provides a comparative analysis of the ADME-T properties of various imidazo[1,2-a]pyridine derivatives, supported by experimental data, to aid researchers in lead optimization and candidate selection.
Comparative ADME-T Profile of Antitubercular Imidazo[1,2-a]pyridine Derivatives
The emergence of multidrug-resistant tuberculosis has spurred the development of novel therapeutics, with imidazo[1,2-a]pyridine-3-carboxamides showing particular promise. These compounds often target the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain in Mycobacterium tuberculosis. The following table compares the in vitro and in vivo ADME-T parameters of selected antitubercular imidazo[1,2-a]pyridine derivatives against a relevant alternative, PA-824 (Pretomanid).
| Compound ID | Target | MIC (Mtb H37Rv, µM) | Cytotoxicity (Vero cells, IC50, µM) | Microsomal Stability (Mouse, % metabolized in 30 min) | In Vivo Clearance (Mouse, mL/min/kg) | Oral Bioavailability (F, %) |
| Compound 13 | QcrB | 0.7 | >100 | 79.9 | 43.1 | 35.8 |
| Compound 18 | QcrB | 0.004 | >100 | - | 13.2 | - |
| PA-824 | DprE1/Rv3547 | 0.08 - 0.7 | >200 | - | - | 40-80 |
Comparative ADME-T Profile of Anticancer Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have also been extensively investigated as anticancer agents, targeting various signaling pathways implicated in tumorigenesis, such as the PI3K/Akt and PDGFR pathways. This table compares the in vitro ADME-T properties of representative anticancer imidazo[1,2-a]pyridines with the standard chemotherapeutic agent, Cisplatin.
| Compound ID | Target(s) | Cytotoxicity (A549 cells, IC50, µM) | Cytotoxicity (HepG2 cells, IC50, µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | CYP3A4 Inhibition (IC50, µM) |
| Compound 6d | Caspases | 5.8 | 3.2 | - | - |
| Compound 6i | Caspases | 7.1 | 4.5 | - | - |
| PDGFR Inhibitor 28 | PDGFR | - | - | High | - |
| Cisplatin | DNA | 53.25 | 54.81 | Low | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key ADME-T assays.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Preparation: Human or rodent liver microsomes are incubated with the test compound at a final concentration of 1 µM in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C, and aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer.
-
Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side over time to assess A-to-B permeability. The reverse is done to assess B-to-A permeability, which indicates the potential for active efflux.
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental processes, the following diagrams were generated using Graphviz.
Comparative Analysis of Imidazo[1,2-a]pyridine-Based Inhibitors: Unraveling Mechanisms of Action in Cancer and Tuberculosis
A detailed guide for researchers and drug development professionals on the divergent mechanisms of action of imidazo[1,2-a]pyridine-based compounds in oncology and infectious diseases.
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, leading to the development of potent inhibitors with diverse therapeutic applications.[1] This guide provides a comparative analysis of two distinct classes of imidazo[1,2-a]pyridine-based inhibitors: anticancer agents targeting the PI3K/AKT/mTOR signaling pathway and antitubercular agents aimed at the mycobacterial electron transport chain. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers in the fields of oncology and infectious diseases.
Anticancer Activity: Inhibition of the PI3K/AKT/mTOR Pathway
A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.
One notable example is a series of compounds, herein exemplified by "Compound 6," which has shown significant inhibitory effects on melanoma and cervical cancer cells.[2][4][5] Treatment with these compounds leads to a cascade of events culminating in cell cycle arrest and apoptosis.[2][4][5]
Quantitative Data Summary: Anticancer Imidazo[1,2-a]pyridines
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Compound 6 | A375 (Melanoma) | MTT Assay (48h) | 9.7 - 44.6 | [2] |
| Compound 6 | WM115 (Melanoma) | MTT Assay (48h) | 9.7 - 44.6 | [2] |
| Compound 6 | HeLa (Cervical Cancer) | MTT Assay (48h) | 9.7 - 44.6 | [2] |
| IP-5 | HCC1937 (Breast Cancer) | MTT Assay (48h) | 45 | [3][6] |
| IP-6 | HCC1937 (Breast Cancer) | MTT Assay (48h) | 47.7 | [3][6] |
| Thiazole Derivative 12 | A375 (Melanoma) | Cell Proliferation | 0.14 | [7] |
| Thiazole Derivative 12 | HeLa (Cervical Cancer) | Cell Proliferation | 0.21 | [7] |
Mechanism of Action: Signaling Pathway and Experimental Workflow
The primary mechanism of these anticancer agents involves the downregulation of key proteins in the PI3K/AKT/mTOR pathway. This inhibition leads to the induction of cell cycle arrest, primarily at the G2/M phase, and the activation of the intrinsic apoptotic pathway.[2][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazo[1,2-a]pyridines: A Promising Scaffold Against Multidrug-Resistant Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the promising heterocyclic compounds, imidazo[1,2-a]pyridines have emerged as a versatile scaffold exhibiting potent activity against a wide spectrum of pathogens, including clinically significant MDR strains. This guide provides a comprehensive comparison of the efficacy of imidazo[1,2-a]pyridine derivatives against various MDR bacteria, supported by experimental data, detailed methodologies, and visualizations of potential mechanisms of action.
Performance Against Key Multidrug-Resistant Pathogens
Imidazo[1,2-a]pyridine derivatives have demonstrated significant in vitro activity against a range of multidrug-resistant bacteria. The following tables summarize the minimum inhibitory concentrations (MICs) of various imidazo[1,2-a]pyridine compounds against key MDR strains, offering a comparative overview of their potency.
Table 1: Efficacy Against MDR Mycobacterium tuberculosis
| Compound/Derivative | H37Rv (Drug-Susceptible) MIC (µM) | MDR/XDR Strains MIC Range (µM) | Reference Compound (MIC, µM) |
| Imidazo[1,2-a]pyridine-3-carboxamide 18 | ≤0.006 | <0.03 - 0.8 | PA-824 (>0.2 - >14) |
| Imidazo[1,2-a]pyridine-3-carboxamide 13 | 0.7 | 0.4 - 26 | PA-824 (0.2 - >14) |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | 0.4 - 1.9 (MIC90) | 0.07 - 2.2 (MDR, MIC90) | Not specified |
| Imidazo[1,2-a]pyridine amide (Q203) | Not specified | Active | Not specified |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide (R=4-Br) | 0.069–0.174 (MIC90) | Active | Not specified |
MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant. Data compiled from multiple studies.[1][2][3]
Table 2: Efficacy Against Other Multidrug-Resistant Bacteria
| Compound/Derivative | MDR Strain(s) | MIC Range (µg/mL) | Reference Compound (MIC, µg/mL) |
| Azo-linked imidazo[1,2-a]pyridine 4e | E. coli CTXM, K. pneumoniae NDM | 0.5 - 0.7 mg/mL | Not specified |
| Pyrazolo-imidazo[1,2-a]pyridine conjugates | MRSA, E. coli, K. pneumoniae, P. aeruginosa | <1 - 19.53 | Ciprofloxacin (comparable activity) |
| Imidazo[1,2-a]pyridine chalcones | S. aureus, E. coli, P. aeruginosa | Not specified | Ciprofloxacin (comparable activity) |
| Imidazo[1,2-a]pyridin-3-amines (1g, 2g) | MRSA | 3.91 | Not specified |
| Imidazo[1,2-a]pyridinyl-chalcone 5h | MRSA | 3.125 - 6.25 | Azithromycin, Cefotaxime, Ciprofloxacin |
MRSA: Methicillin-Resistant Staphylococcus aureus; CTXM: Cefotaximase; NDM: New Delhi Metallo-beta-lactamase. Data compiled from multiple studies.[4][5][6][7][8]
Cytotoxicity Profile
A critical aspect of drug development is ensuring the selective toxicity of a compound towards pathogens with minimal harm to host cells. The following table presents the half-maximal inhibitory concentration (IC50) values of selected imidazo[1,2-a]pyridine derivatives against various mammalian cell lines, providing an indication of their cytotoxic potential.
Table 3: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | VERO (normal kidney epithelial) | >128 |
| Imidazo[1,2-a]pyridine 6 | A375 (melanoma), WM115 (melanoma) | <12 |
| Imidazo[1,2-a]pyridine 5 | A375 (melanoma), WM115 (melanoma), HeLa (cervical cancer) | 9.7 - 44.6 |
| Imidazo[1,2-a]pyridine 7 | A375 (melanoma), WM115 (melanoma), HeLa (cervical cancer) | 9.7 - 44.6 |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (breast cancer) | 45 |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (breast cancer) | 47.7 |
| Imidazo[1,2-a]pyridine IP-7 | HCC1937 (breast cancer) | 79.6 |
| Imidazo[1,2-a]pyridine 12b | Vero (normal kidney epithelial) | 91 |
Data compiled from multiple studies.[9][3][10][11][12]
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: Test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Positive (bacteria without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Potential Mechanisms of Action
Several studies have investigated the mechanism of action of imidazo[1,2-a]pyridines, revealing their ability to target essential bacterial processes.
Inhibition of the Electron Transport Chain
A prominent target for some imidazo[1,2-a]pyridine derivatives, particularly in M. tuberculosis, is the ubiquinol-cytochrome c reductase (QcrB), a key component of the electron transport chain. Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial death.
Caption: Inhibition of QcrB by imidazo[1,2-a]pyridines.
Inhibition of DNA Gyrase
Other imidazo[1,2-a]pyridine derivatives have been shown to target DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair in bacteria. By inhibiting this enzyme, these compounds prevent the proper supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.
Caption: Inhibition of DNA gyrase by imidazo[1,2-a]pyridines.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel antimicrobial agents with potent activity against a range of multidrug-resistant bacteria. The data presented in this guide highlights their efficacy and provides a foundation for further research and development. Continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and detailed elucidation of their mechanisms of action will be crucial in translating the potential of these compounds into effective clinical therapies to combat the growing threat of antimicrobial resistance.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-a]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating therapeutic potential across a range of diseases, including cancer and inflammatory disorders. A critical aspect of the preclinical development of these inhibitors is the comprehensive characterization of their selectivity profile. This guide provides a comparative analysis of the cross-reactivity of various imidazo[1,2-a]pyridine-based kinase inhibitors, supported by experimental data, to aid researchers in the selection and development of targeted therapeutics.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against a panel of kinases. The data, presented as IC50 (the half-maximal inhibitory concentration), percentage of inhibition at a given concentration, or dissociation constants (Kd), has been compiled from various public sources. Direct comparison between compounds should be made with caution due to variations in assay conditions.
Table 1: Selectivity Profile of a Dual FLT3/Aurora Kinase Inhibitor
| Kinase Target | Kd (nM) | Percent Control at 1 µM |
| FLT3 | 6.2 | >94% competition |
| FLT3-ITD | 38 | >94% competition |
| FLT3(D835Y) | 14 | >94% competition |
| Aurora-A | 7.5 | 3.4 |
| Aurora-B | 48 | 1 |
| Aurora-C | - | 16 |
Data compiled from a study on a dual FLT3/Aurora kinase inhibitor based on the imidazo[4,5-b]pyridine scaffold, a related isomer of the imidazo[1,2-a]pyridine core.[1]
Table 2: Kinase Selectivity of an Imidazo[1,2-a]pyridine-Thiophene Derivative (Compound 5e)
| Kinase Target | IC50 (nM) |
| FLT3 | <10 |
| NEK2 | >10,000 (at 20 µM, <50% inhibition) |
| RET | >1000 |
| EGFR | >1000 |
| CSF-1R | >1000 |
| Aurora A | >1000 |
| NIK | >1000 |
This table showcases the high selectivity of compound 5e for FLT3 kinase over other kinases.[2]
Table 3: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives in AML Cell Lines
| Compound | MOLM14 (FLT3-ITD) IC50 (nM) | MOLM14-D835Y IC50 (nM) | MOLM14-F691L IC50 (nM) | K562 (FLT3-negative) IC50 (nM) |
| Compound 24 | 1.2 | 1.5 | 3.2 | >1000 |
| Gilteritinib | 0.9 | 2.5 | 35.1 | >1000 |
| Ling-5o | 120 | 150 | 210 | >1000 |
This table highlights the potent and balanced activity of compound 24 against wild-type and mutant FLT3, with minimal off-target effects on FLT3-negative cells.[3]
Table 4: Cytotoxic Effects of Novel Imidazo[1,2-a]pyridine Compounds on Breast Cancer Cells
| Compound | HCC1937 IC50 (µM) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
These compounds demonstrate cytotoxic effects against the HCC1937 breast cancer cell line.[4]
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery. A variety of biochemical and cell-based assays are employed to generate cross-reactivity profiles. Below are detailed methodologies for commonly cited key experiments.
Protocol 1: In Vitro Radiometric Kinase Assay
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Imidazo[1,2-a]pyridine inhibitor (test compound)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)
-
[γ-33P]ATP or [γ-32P]ATP
-
Unlabeled ATP
-
Phosphocellulose filter paper or membrane
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in DMSO.
-
In a reaction plate, add the kinase, substrate, and inhibitor in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP (or [γ-32P]ATP).
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash extensively with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665).
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate
-
Imidazo[1,2-a]pyridine inhibitor
-
Kinase reaction buffer
-
ATP
-
HTRF Detection Buffer containing Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665
Procedure:
-
Add the kinase, biotinylated substrate, and serially diluted inhibitor to a low-volume 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time.
-
Stop the reaction and detect the phosphorylated product by adding the HTRF detection buffer.
-
Incubate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate IC50 values from the dose-response curves.[8][9][10][11]
Protocol 3: LanthaScreen® Kinase Binding Assay
This assay measures the binding of an inhibitor to the kinase active site by competing with a fluorescently labeled tracer.
Materials:
-
GST- or His-tagged purified recombinant kinase
-
LanthaScreen® Eu-anti-Tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
Imidazo[1,2-a]pyridine inhibitor
-
Kinase buffer
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a 384-well plate, add the kinase, Eu-anti-Tag antibody, and the inhibitor.
-
Add the Alexa Fluor® 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
In the absence of an inhibitor, the tracer binds to the kinase, bringing the Europium donor and Alexa Fluor® acceptor into close proximity, resulting in a high FRET signal.
-
The inhibitor displaces the tracer, leading to a decrease in the FRET signal.
-
Calculate IC50 values based on the reduction in the FRET ratio.[12][13][14][15][16]
Protocol 4: Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Imidazo[1,2-a]pyridine inhibitor
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the target kinase or its substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated form of the target kinase or its downstream substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.[17][18]
Mandatory Visualization
Caption: A simplified signaling pathway often targeted by imidazo[1,2-a]pyridine kinase inhibitors.
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
Caption: The logical relationship between inhibitor design, cross-reactivity profiling, and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile proper disposal procedures
Proper disposal of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is critical for ensuring laboratory safety and environmental protection. As a brominated heterocyclic nitrile, this compound presents multiple hazards that must be addressed through a structured disposal protocol. The following guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, and it may be harmful if swallowed, inhaled, or comes into contact with skin[1].
-
Engineering Controls : Always handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk[1][2]. Use spark-proof and explosion-proof equipment, as the compound can be flammable[1].
-
Personal Protective Equipment (PPE) : Wear safety goggles or a face shield, a laboratory coat, and chemical-impermeable gloves (e.g., nitrile gloves)[3]. In case of fire or large spills, a self-contained breathing apparatus is required[1].
-
Handling : Avoid contact with skin, eyes, and clothing[1][2]. Do not breathe in mist, vapors, or spray[1]. Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames[1]. This compound is incompatible with strong oxidizing agents and strong acids[1].
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation[3].
-
Containment : Remove all sources of ignition[1][3]. Contain the spill using an inert, dry absorbent material such as sand, silica gel, vermiculite, or a universal binder[1][2].
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and clearly labeled container for hazardous waste disposal[1][4].
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Waste Classification and Segregation
Proper segregation of chemical waste is a critical step in the disposal process. This compound is classified as a halogenated organic compound . It must not be mixed with other waste streams.
| Waste Category | Examples | Disposal Container Requirements |
| Halogenated Organic Waste | This compound, Dichloromethane, Chloroform | Must be a designated, chemically resistant, sealed container clearly labeled "Halogenated Organic Waste"[5]. |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | A separate, designated container for non-halogenated organic waste[5]. |
| Aqueous Waste | Dilute acid/base solutions (neutralized) | A designated container for aqueous waste[5]. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional chemical waste disposal service[3][5]. Adherence to institutional, local, regional, and national hazardous waste regulations is mandatory[1].
-
Container Selection : Select a chemically resistant, leak-proof container with a secure lid[5].
-
Labeling : Clearly label the container as "Hazardous Waste" and "Halogenated Organic Waste." List "this compound" and any other components of the waste stream on the label[5].
-
Waste Collection : Carefully transfer the waste compound and any contaminated materials (e.g., absorbent from spills, used gloves, disposable labware) into the designated container[4][5]. Do not overfill the container ; a general guideline is to not exceed 80% of its capacity[5].
-
Storage : Keep the sealed waste container in a designated, secure, and well-ventilated waste accumulation area[4][5]. Store it away from incompatible materials[1][4].
-
Documentation : Maintain a log of the accumulated waste, including the chemical name, quantity, and date[5].
-
Arranging Disposal : Contact your institution's EH&S department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. The primary disposal method is typically controlled incineration at a licensed chemical destruction plant[3]. Do not discharge the chemical into drains or sewer systems[1][3].
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile was not publicly available at the time of this compilation. The following guidance is based on the safety profiles of structurally similar compounds and general best practices for handling laboratory chemicals. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, its structure, containing bromo and nitrile functionalities, suggests potential hazards. Similar compounds are known to be harmful if swallowed and may cause skin irritation.[1][2] Therefore, a cautious approach to handling is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Change gloves frequently and immediately if contaminated.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[5][6] |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times.[5] For handling larger quantities, consider additional protective clothing. |
| Respiratory Protection | If handling outside a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. Consult with your institution's EHS for respirator selection and fit-testing.[3] |
Physical and Chemical Properties
The following data is based on available information for this compound and closely related compounds.
Table 2: Physical and Chemical Data
| Property | Value |
| Molecular Formula | C₈H₄BrN₃[1] |
| Molecular Weight | 222.04 g/mol [1] |
| Appearance | Brown to gray solid[1] |
| Melting Point | 212-213°C[1] |
| Storage Temperature | 2-8°C[1] |
Safe Handling and Operational Plan
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Precaution:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.
-
Have a chemical spill kit readily available.
-
Don all required PPE as outlined in Table 1.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use a tared weigh boat for accurate measurement.
-
Handle the compound gently to minimize dust generation.
-
When transferring, use a spatula and ensure the receiving container is properly labeled.
-
-
Dissolution and Reaction:
-
If preparing a solution, slowly add the solid to the solvent with stirring.
-
If heating is necessary, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly dispose of all contaminated waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Procedures
Table 3: Emergency Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[7][8] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[7][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7][8] |
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered hazardous waste.[3] These items must be collected in a designated, clearly labeled hazardous waste container.
-
Unused Chemical: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems.[9]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety department for specific disposal guidelines.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. 885950-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE - Safety Data Sheet [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
